Isomorellinol
Description
Propriétés
Formule moléculaire |
C33H38O7 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
(1S,2S,17S,19R)-12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |
InChI |
InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+/t19-,23+,32+,33-/m1/s1 |
Clé InChI |
UWZMGTSPGQXAAP-PVKLYBQVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Isomorellinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol is a naturally occurring caged xanthone (B1684191) isolated from the resin of Garcinia hanburyi Hook. f.[1][2][3] This class of compounds has garnered significant interest within the scientific community due to its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its pro-apoptotic signaling pathway, and detailed experimental protocols for its investigation.
Physicochemical Properties of this compound
This compound presents as a powder and is characterized by the following physicochemical properties.[1] While qualitative solubility is known, specific quantitative data for melting point, boiling point, and precise solubility in various solvents are not extensively reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₈O₇ | [1] |
| Molecular Weight | 546.65 g/mol | [1] |
| CAS Number | 149655-53-8 | |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification and characterization of caged xanthones like this compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. The protonated molecular ion [M+H]⁺ for this compound is observed at m/z 547. Further fragmentation analysis can reveal characteristic losses corresponding to different structural moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of xanthones typically exhibits absorption bands corresponding to π-π* transitions within the aromatic system. The exact absorption maxima (λmax) for this compound are not consistently reported but are expected to be in the range characteristic of the xanthone chromophore.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Biological Activity and Signaling Pathway
This compound has demonstrated significant anticancer potency, primarily through the induction of apoptosis in cancer cells.[1]
Mechanism of Action: Induction of Apoptosis
Research indicates that this compound induces apoptosis in cholangiocarcinoma cells through a mitochondria-dependent signaling pathway.[2][4] This intrinsic pathway of apoptosis is initiated by intracellular signals and is regulated by the Bcl-2 family of proteins.
The key molecular events in this compound-induced apoptosis include:
-
Upregulation of Pro-Apoptotic Proteins: this compound increases the expression of the pro-apoptotic protein Bax.[2][4]
-
Downregulation of Anti-Apoptotic Proteins: The expression of the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein (IAP) survivin is decreased.[2][4]
-
Alteration of the Bax/Bcl-2 Ratio: The increased ratio of Bax to Bcl-2 disrupts the mitochondrial outer membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.[2]
-
Release of Apoptogenic Factors: Apoptosis-Inducing Factor (AIF) is one of the key factors released from the mitochondria.[2][4]
-
Activation of Caspase Cascade: The release of mitochondrial proteins activates the caspase cascade, specifically leading to the activation of initiator caspase-9 and executioner caspase-3.[2][4]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[2][4]
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Isomorellinol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomorellinol, a caged xanthone (B1684191) primarily sourced from the resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and detailed experimental protocols for the isolation and characterization of this compound. Furthermore, it delves into the molecular mechanisms of its anticancer activity, elucidating its role in key signaling pathways that regulate apoptosis and cell invasion. Quantitative data on its cytotoxic effects against various cancer cell lines are presented, offering a valuable resource for researchers in drug discovery and development.
Discovery and Natural Source
This compound was first reported as a new natural product isolated from the dried latex of Garcinia hanburyi Hook. f., a plant native to Southeast Asia. The resin, known as gamboge, has a long history of use in traditional medicine. The structure and stereochemistry of this compound were determined through a series of spectroscopic analyses, including various Nuclear Magnetic Resonance (NMR) techniques such as COSY, ROESY, HMQC, HMBC, and selective INEPT.[1]
The primary and most well-documented natural source of this compound is the gamboge resin of Garcinia hanburyi.[1][2][3] This resin contains a complex mixture of bioactive compounds, including a variety of caged xanthones, with this compound being a notable constituent.
Experimental Protocols
Isolation of this compound from Garcinia hanburyi
The isolation of this compound from the resin of Garcinia hanburyi typically involves a multi-step chromatographic process. The following is a generalized protocol based on methods described in the literature.[1][2]
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from Garcinia hanburyi resin.
Methodology:
-
Extraction: The dried and powdered resin of Garcinia hanburyi is extracted with an organic solvent such as ethyl acetate. This process is typically carried out at room temperature with stirring for an extended period to ensure efficient extraction of the xanthones.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as n-hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The fractions rich in this compound are pooled, concentrated, and further purified using semi-preparative HPLC to yield the pure compound.[2]
Structural Characterization
The definitive structure of this compound is elucidated using a combination of modern spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to establish the connectivity and stereochemistry of the molecule. These include:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations, which is crucial for stereochemical assignments.[1]
-
Biological Activity and Signaling Pathways
This compound exhibits significant anticancer activity, primarily through the induction of apoptosis and the inhibition of cell migration and invasion in cancer cells, particularly in cholangiocarcinoma (CCA).
Induction of Apoptosis via the Mitochondrial Pathway
This compound has been shown to induce apoptosis in cholangiocarcinoma cells through the intrinsic, or mitochondrial, pathway. This process is characterized by changes in the expression levels of key regulatory proteins. Specifically, this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death. Furthermore, this compound has been observed to decrease the expression of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[4]
Apoptosis Induction Pathway by this compound
Caption: this compound induces apoptosis by upregulating Bax and downregulating Bcl-2 and survivin.
Inhibition of Cell Migration and Invasion
A closely related caged xanthone, isomorellin, has been demonstrated to inhibit the migration and invasion of cholangiocarcinoma cells. This effect is mediated through the suppression of several key signaling molecules. Isomorellin inhibits the phosphorylation of focal adhesion kinase (FAK), protein kinase C (PKC), and p38 mitogen-activated protein kinase (p38 MAPK). The inhibition of this cascade leads to the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus. As a consequence, the expression of downstream targets of NF-κB, including matrix metalloproteinase-2 (MMP-2), urokinase-type plasminogen activator (uPA), and cyclooxygenase-2 (COX-2), is downregulated. These proteins are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
Cell Invasion Inhibition Pathway by Isomorellin
References
- 1. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic polyprenylated xanthones from the resin of Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Assembly of Isomorellinol: A Deep Dive into its Putative Biosynthetic Pathway in Garcinia hanburyi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomorellinol, a prominent member of the caged polyprenylated xanthones from Garcinia hanburyi, has garnered significant interest for its diverse biological activities. Despite its therapeutic potential, the precise biosynthetic pathway leading to its intricate caged structure remains largely unelucidated. This technical guide synthesizes the current understanding of xanthone (B1684191) biosynthesis to propose a putative pathway for this compound formation in Garcinia hanburyi. Drawing upon analogous pathways and known enzymatic reactions, this document outlines the key steps from primary metabolism to the complex cyclization events, identifies the classes of enzymes likely involved, and presents hypothetical experimental workflows for pathway elucidation. While quantitative data for the this compound-specific pathway is not yet available, this guide provides a foundational framework to direct future research and accelerate the biotechnological production of this promising natural product.
Introduction: The Rise of Caged Xanthones
Garcinia hanburyi, a plant native to Southeast Asia, is a rich source of a unique class of secondary metabolites known as caged polyprenylated xanthones.[1][2] These compounds are characterized by a xanthone core appended with isoprenyl groups that undergo intramolecular cyclization to form a distinctive cage-like structure.[1] Among these, this compound stands out due to its notable biological properties. The biosynthesis of these complex molecules is a fascinating example of nature's chemical ingenuity, involving a series of meticulously orchestrated enzymatic reactions. Understanding this pathway is not only of fundamental scientific interest but also holds immense potential for the metabolic engineering and sustainable production of these valuable compounds for therapeutic applications.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through three major stages:
-
Formation of the Xanthone Core: This initial phase involves the convergence of the shikimate and acetate (B1210297) pathways to construct the fundamental tricyclic xanthone scaffold.
-
Prenylation of the Xanthone Core: The xanthone core is decorated with prenyl groups derived from the mevalonate (B85504) or MEP/DOXP pathway.
-
Oxidative Cyclization and Cage Formation: A series of enzymatic reactions, likely involving cytochrome P450 monooxygenases and a key intramolecular cycloaddition, leads to the formation of the characteristic caged structure of this compound.
A detailed, step-by-step putative pathway is presented below.
Stage 1: Assembly of the Xanthone Core
The formation of the xanthone core is believed to follow a well-established route for polyketide-derived aromatic compounds.
-
Step 1: Benzophenone (B1666685) Synthesis: The pathway initiates with the condensation of a benzoyl-CoA starter unit, derived from the shikimate pathway via L-phenylalanine, with three molecules of malonyl-CoA from the acetate pathway. This reaction is catalyzed by a type III polyketide synthase, Benzophenone Synthase (BPS) , to yield 2,4,6-trihydroxybenzophenone.
-
Step 2: Oxidative Cyclization: The benzophenone intermediate undergoes regioselective intramolecular oxidative coupling to form the tricyclic xanthone ring system. This critical step is catalyzed by a cytochrome P450 monooxygenase (CYP450) , specifically a benzophenone 3'-hydroxylase type enzyme, which introduces a hydroxyl group and facilitates the cyclization to a dihydroxyxanthone precursor.
Stage 2: Prenylation of the Xanthone Core
Following the formation of the xanthone scaffold, the molecule is tailored by the addition of prenyl groups.
-
Step 3 & 4: Sequential Prenylation: The dihydroxyxanthone intermediate is sequentially prenylated at specific positions on the aromatic rings. These reactions are catalyzed by prenyltransferases (PTs) , which utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors. The exact number and location of these prenylations leading to the this compound precursor are yet to be determined experimentally but are proposed based on the final structure.
Stage 3: Formation of the Caged Structure
This final and most complex stage involves the transformation of the diprenylated xanthone into the intricate caged structure of this compound.
-
Step 5: Hydroxylation and Epoxidation: The diprenylated intermediate likely undergoes further modifications, including hydroxylations and epoxidations, catalyzed by specific cytochrome P450 monooxygenases . These modifications are crucial for setting up the subsequent cyclization reactions.
-
Step 6: Claisen/Diels-Alder Cascade: The formation of the cage motif is hypothesized to occur via a spontaneous or enzyme-catalyzed intramolecular [4+2] cycloaddition (Diels-Alder reaction). This is likely preceded by a Claisen-type rearrangement of a prenyl group to form a reactive diene, which then participates in the cycloaddition. The exact nature of this cascade and whether it is a single enzymatic step or a series of reactions remains a key question.
-
Step 7: Final Tailoring Reactions: Following the formation of the caged structure, additional enzymatic modifications such as reductions or isomerizations may occur to yield the final this compound molecule.
Quantitative Data
Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound. Research in this area is still in its nascent stages, and key parameters such as enzyme kinetics, precursor and intermediate concentrations, and pathway flux have not been reported in the scientific literature. The following table highlights the types of data that are crucial for a comprehensive understanding of the pathway and represent key areas for future investigation.
| Parameter | Description | Significance | Anticipated Method of Measurement |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for each enzyme in the pathway. | Defines enzyme efficiency and substrate affinity. | In vitro enzyme assays with purified recombinant enzymes. |
| Precursor Concentrations | Cellular concentrations of benzoyl-CoA, malonyl-CoA, DMAPP, and GPP. | Indicates the availability of building blocks for the pathway. | LC-MS/MS-based targeted metabolomics. |
| Intermediate Concentrations | Cellular concentrations of key intermediates such as the xanthone core and prenylated derivatives. | Helps identify potential bottlenecks and regulatory points in the pathway. | LC-MS/MS-based targeted metabolomics. |
| Product Titer | Concentration of this compound produced by G. hanburyi tissues or cell cultures. | Provides a baseline for metabolic engineering efforts. | HPLC or UPLC-MS. |
| Metabolic Flux | The rate of flow of metabolites through the biosynthetic pathway. | Provides a dynamic view of pathway activity and regulation. | 13C-Metabolic Flux Analysis (MFA). |
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and gather the necessary quantitative data, a series of targeted experiments are required. The following section outlines detailed methodologies for key experiments.
Identification and Cloning of Biosynthetic Genes
Objective: To identify and isolate the genes encoding the enzymes of the this compound pathway from G. hanburyi.
Workflow:
Protocol:
-
RNA Extraction: Total RNA will be extracted from young, resin-producing bark tissue of G. hanburyi using a plant RNA extraction kit with modifications to handle high levels of secondary metabolites.
-
cDNA Library Construction and Sequencing: A cDNA library will be constructed and sequenced using a high-throughput platform (e.g., Illumina NovaSeq).
-
Transcriptome Assembly and Annotation: The raw sequencing reads will be assembled de novo to generate a comprehensive transcriptome. The assembled transcripts will be functionally annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) using BLAST and by identifying conserved protein domains using InterProScan.
-
Candidate Gene Identification: The annotated transcriptome will be mined for candidate genes encoding benzophenone synthases, cytochrome P450s, and prenyltransferases based on sequence homology to known enzymes from other plant species.
-
Full-Length Gene Cloning: The full-length coding sequences of candidate genes will be obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.
Heterologous Expression and Functional Characterization of Enzymes
Objective: To confirm the function of the candidate enzymes identified in the previous step.
Workflow:
Protocol:
-
Heterologous Expression: The coding sequences of candidate genes will be cloned into suitable expression vectors for heterologous expression in a host system such as Saccharomyces cerevisiae (for P450s) or Escherichia coli (for soluble enzymes like some PTs).
-
Protein Purification: The recombinant enzymes will be purified from the host cell lysate or microsome fraction using affinity chromatography (e.g., His-tag purification).
-
In Vitro Enzyme Assays: The purified enzyme will be incubated with its putative substrate(s) and necessary co-factors. For example, a candidate prenyltransferase would be assayed with the xanthone core and DMAPP/GPP.
-
Product Analysis: The reaction products will be extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparison with authentic standards or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Future Outlook and Conclusion
The elucidation of the complete biosynthetic pathway of this compound in Garcinia hanburyi is a challenging but achievable goal. The proposed pathway in this guide provides a roadmap for future research. The identification of the specific genes and enzymes will not only unravel the intricate chemistry of caged xanthone formation but also pave the way for metabolic engineering approaches to produce this compound and novel analogues in microbial or plant-based systems. This will be a critical step towards the sustainable and scalable production of this valuable natural product for its potential applications in drug development. Further research focusing on the targeted identification of the biosynthetic gene cluster and the characterization of the key enzymes, particularly the prenyltransferases and the enzymes involved in the cage formation, will be instrumental in turning this potential into reality.
References
Isomorellinol: A Scoping Review of Biological Activities Beyond Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isomorellinol, a caged xanthone (B1684191) derived from the resin of Garcinia hanburyi, has garnered attention primarily for its cytotoxic effects against various cancer cell lines. However, emerging, albeit limited, evidence suggests a broader spectrum of biological activities that warrant further investigation for therapeutic development. This technical guide provides a comprehensive overview of the current state of knowledge regarding the non-anticancer biological activities of this compound and related compounds from its natural source. We delve into its potential anti-inflammatory, antimicrobial, and neuroprotective properties, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing implicated signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the untapped therapeutic potential of this compound.
Introduction
The therapeutic landscape is continually evolving, with a significant focus on the discovery and development of novel bioactive compounds from natural sources. Garcinia hanburyi, a plant native to Southeast Asia, is a rich source of caged xanthones, a class of compounds known for their diverse pharmacological properties. Among these, this compound has been predominantly studied in the context of oncology. This guide, however, shifts the focus to the less-explored biological activities of this compound, aiming to stimulate further research into its potential applications in other therapeutic areas.
Anti-inflammatory Activity
Extracts from Garcinia hanburyi, containing this compound, have demonstrated significant anti-inflammatory, analgesic, and antipyretic effects in preclinical models. While specific anti-inflammatory data for purified this compound in non-cancer contexts is scarce, its mechanism of action in cancer cells provides valuable insights into its potential anti-inflammatory pathways.
Quantitative Data: Anti-inflammatory and Analgesic Effects of Garcinia hanburyi Extract
| Assay | Model | Test Substance | Dosage/Concentration | Effect | Reference |
| Ethyl phenylpropiolate-induced ear edema | Rat | Ethyl acetate (B1210297) extract of G. hanburyi (GH5763) | - | Inhibitory activity | [1] |
| Carrageenan-induced hind paw edema | Rat | Ethyl acetate extract of G. hanburyi (GH5763) | - | Inhibitory activity | [1] |
| Cotton pellet-induced granuloma | Rat | Ethyl acetate extract of G. hanburyi (GH5763) | - | Significant reduction of transudative and proliferative phases | [1] |
| Acetic acid-induced writhing | Mouse | Ethyl acetate extract of G. hanburyi (GH5763) | - | Inhibitory activity | [1] |
| Formalin test | Mouse | Ethyl acetate extract of G. hanburyi (GH5763) | - | Inhibition of early and late phases | [1] |
| Yeast-induced hyperthermia | Rat | Ethyl acetate extract of G. hanburyi (GH5763) | - | Excellent antipyretic effect | [1] |
| Protein Denaturation Assay | In vitro | Xanthone-rich extract of G. hanburyi | 100-500 µg/ml | Protection against protein denaturation | [2][3] |
| Proteinase Inhibitory Assay | In vitro | Xanthone-rich extract of G. hanburyi | 400-500 µg/ml | Significant inhibitory activity | [2][3] |
| Heat-induced hemolysis | In vitro (Erythrocytes) | Xanthone-rich extract of G. hanburyi | 400 µg/ml | Considerable inhibition | [2][3] |
Implicated Signaling Pathways
Research on cholangiocarcinoma cells has shown that this compound can suppress the translocation of Nuclear Factor-kappa B (NF-κB) and inhibit the phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, suggesting a plausible mechanism for this compound's anti-inflammatory effects.
Experimental Protocols
-
Protein Denaturation Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2% w/v Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Incubate at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 72°C for 5 minutes.
-
Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation compared to a control without the test compound.
-
-
Proteinase Inhibitory Assay:
-
Reaction Mixture: Prepare a reaction mixture containing 0.06 mg/ml Trypsin in 20 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Add varying concentrations of the test compound and 1.0 ml of 0.8% (w/v) casein. Incubate for 20 minutes.
-
Termination: Stop the reaction by adding 2.0 ml of 70% perchloric acid.
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Measurement: Measure the absorbance of the supernatant at 210 nm.
-
Analysis: Calculate the percentage inhibition of proteinase activity.
-
Antimicrobial Activity
The class of caged xanthones, to which this compound belongs, has been reported to exhibit antibacterial activity, primarily against Gram-positive bacteria. While specific data for this compound is limited, the general activity of this chemical class suggests its potential as an antimicrobial agent.
Quantitative Data: Antimicrobial Activity of Related Xanthones
| Compound | Bacteria | MIC (µg/mL) | Reference |
| γ-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [4] |
| γ-Mangostin | Methicillin-sensitive Staphylococcus aureus (MSSA) | 6.25 | [4] |
| γ-Mangostin | Vancomycin-resistant Enterococcus (VRE) | 6.25 | [4] |
| γ-Mangostin | Vancomycin-sensitive Enterococcus (VSE) | 6.25 | [4] |
Experimental Protocols
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Neuroprotective Activity
Caged xanthones from Garcinia hanburyi have been noted for their neurotrophic activities. While direct experimental evidence for this compound's neuroprotective effects is lacking, the activity of related compounds suggests this as a promising area for future research.
Experimental Protocols
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, differentiate the cells using agents such as retinoic acid.
-
Treatment: Seed the differentiated cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neuronal cell death by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).
-
Assessment of Cell Viability: After the neurotoxin challenge, assess cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.
Antioxidant Activity
While no specific studies on the antioxidant activity of this compound were identified, xanthones are a class of polyphenolic compounds generally known for their antioxidant properties. The potential antioxidant activity of this compound is therefore an area ripe for investigation.
Experimental Protocols
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction: Add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Conclusion and Future Directions
This compound presents an intriguing profile of potential biological activities that extend beyond its established anticancer effects. The evidence, primarily from studies on its natural source, Garcinia hanburyi, and related caged xanthones, strongly suggests that this compound may possess clinically relevant anti-inflammatory, antimicrobial, and neuroprotective properties. However, there is a clear and urgent need for further research focused specifically on purified this compound to elucidate its precise mechanisms of action and to quantify its potency in these non-cancer-related activities.
Future research should prioritize:
-
In-depth in vitro and in vivo studies to confirm and quantify the anti-inflammatory, antimicrobial, and neuroprotective effects of purified this compound.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound in these contexts.
-
Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its diverse biological activities.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile for potential therapeutic development.
This technical guide serves as a starting point to encourage and guide these future investigations, which hold the promise of unlocking the full therapeutic potential of this fascinating natural compound.
References
- 1. Anti-inflammatory, analgesic and antipyretic activities of the extract of gamboge from Garcinia hanburyi Hook f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-inflammatory activity of Garcinia hanburyi | Semantic Scholar [semanticscholar.org]
- 3. academicjournals.org [academicjournals.org]
- 4. Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomorellinol Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol and its derivatives represent a class of caged xanthones, primarily isolated from plants of the Garcinia genus, that have garnered significant attention for their potent and diverse therapeutic activities. These natural products, including the well-studied compounds forbesione (B1256395) and gambogic acid, exhibit a range of biological effects, most notably potent anticancer properties. Their complex molecular architecture and multifaceted mechanisms of action make them compelling candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their synthesis, biological activities, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the critical signaling pathways modulated by these compounds.
Chemical Structures and Synthesis
The core structure of this compound features a unique caged xanthone (B1684191) scaffold. The synthesis of this compound and its derivatives is a complex process that has been the subject of ongoing research. While a complete, detailed, step-by-step protocol for the total synthesis of this compound remains a significant challenge, various strategies have been developed for the modification of naturally sourced this compound and the synthesis of its key derivatives, such as gambogic acid.
Gambogic acid, a prominent derivative, can be isolated from the resin of Garcinia hanburyi. Its structure features a highly substituted xanthone core with a characteristic caged motif. Synthetic efforts have largely focused on modifying the peripheral functional groups of the gambogic acid molecule to enhance its pharmacological properties, such as solubility and target specificity. These modifications often involve esterification or amidation of the carboxylic acid group, or alterations to the prenyl side chains.
Therapeutic Potential and Biological Activity
This compound derivatives have demonstrated a broad spectrum of biological activities, with their anticancer effects being the most extensively studied. These compounds exhibit cytotoxicity against a wide array of cancer cell lines, often with impressive potency.
Anticancer Activity
The anticancer activity of this compound derivatives is attributed to their ability to induce programmed cell death (apoptosis) and trigger cell cycle arrest in cancer cells.
Table 1: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | Data Not Available | - |
| Forbesione | Ham-1 | Cholangiocarcinoma | 3.34 ± 0.31 | [1] |
| KKU-100 | Cholangiocarcinoma | - | [2] | |
| KKU-M156 | Cholangiocarcinoma | - | [2] | |
| Gambogic Acid Derivative (3e) | Bel-7402 | Hepatocellular Carcinoma | 0.045 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73 | [2] | |
| Bel-7404 | Hepatocellular Carcinoma | 1.25 | [2] | |
| QGY-7701 | Hepatocellular Carcinoma | 0.12 | [2] | |
| HepG2 | Hepatocellular Carcinoma | 0.067 | [2] | |
| Gambogic Acid Derivative (GA3) | Various | Leukemia, Lung, Breast, Gastric, Hepatocellular, Colon, Ovarian, Cervical | Average 2.15 | [2] |
| K562/A02 (drug-resistant) | Leukemia | 8.88 | [2] | |
| MCF-7/ADR (drug-resistant) | Breast Cancer | 25.40 | [2] |
Mechanism of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death.
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis. This process is tightly regulated by a complex interplay of pro- and anti-apoptotic proteins, and this compound derivatives have been shown to modulate the balance in favor of cell death.
Forbesione and gambogic acid have been demonstrated to activate the mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. Forbesione has been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis. The precise molecular target of forbesione within this pathway is an area of active investigation, but it is understood to prevent the translocation of the active NF-κB dimer to the nucleus, thus inhibiting the transcription of pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by forbesione.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and floating) after treatment.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
This compound and its derivatives have emerged as a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways, such as the NF-κB pathway, underscores their value as lead compounds for the development of novel anticancer agents. The quantitative data presented in this guide highlight the potent cytotoxicity of these compounds against a range of cancer cell lines.
Future research should focus on several key areas. A complete and efficient total synthesis of this compound would provide a platform for the generation of a wider array of novel derivatives with improved pharmacological profiles. Further elucidation of the precise molecular targets and the intricate details of their mechanisms of action will be crucial for rational drug design and for identifying potential biomarkers for patient stratification. Additionally, in vivo studies are needed to translate the promising in vitro findings into effective therapeutic strategies for the treatment of cancer and other diseases. The continued exploration of this compound and its derivatives holds great promise for the discovery of next-generation therapeutics.
References
In-Depth Technical Guide to the Spectroscopic Characterization of Isomorellinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Isomorellinol, a caged polyprenylated xanthone (B1684191). The information detailed herein is critical for the unambiguous identification, purity assessment, and further development of this potent natural product for therapeutic applications.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's atomic connectivity, stereochemistry, and overall composition.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| ESI-MS | [M+H]⁺ | C₃₃H₃₇O₇ |
Note: The specific m/z value may vary slightly depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are indispensable for elucidating the complex, caged structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal.
At present, a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the scientific literature. The following tables are placeholders to be populated with experimental data as it becomes available.
Table 2: ¹H-NMR Spectroscopic Data for this compound (Placeholder)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data Unavailable |
Table 3: ¹³C-NMR Spectroscopic Data for this compound (Placeholder)
| Position | Chemical Shift (δ) ppm |
| Data Unavailable |
Experimental Protocols
The following sections outline the typical experimental procedures for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
Isomorellin (B1256671) is a naturally occurring caged xanthone that can be isolated from the resin of Garcinia hanburyi[1]. The general workflow for its isolation is as follows:
Spectroscopic Analysis
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
NMR spectra are recorded on high-field spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, and various 1D and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to fully assign the proton and carbon signals.
Signaling Pathway Involvement
This compound has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.
Inhibition of NF-κB and p38 MAPK Pathways
Research has demonstrated that this compound can inhibit the proliferation and invasion of cholangiocarcinoma cells by suppressing the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[1][2].
This guide serves as a foundational resource for professionals engaged in the study and development of this compound. The provided spectroscopic data and experimental protocols are essential for ensuring the quality and reproducibility of research in this promising area of natural product chemistry.
References
- 1. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
Isomorellinol: A Technical Guide on its Chemistry, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomorellinol, a caged xanthone (B1684191) derived from the medicinal plant Garcinia hanburyi, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, its potent pro-apoptotic activity in cancer cells, and the experimental methodologies used to elucidate its mechanism of action. Detailed information on its CAS number, chemical structure, and its effects on key apoptotic signaling pathways are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a complex polyprenylated xanthone. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 149655-53-8[1] |
| Molecular Formula | C₃₃H₃₈O₇ |
| Molecular Weight | 546.66 g/mol |
| Source | Garcinia hanburyi Hook. f.[1] |
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Biological Activity: Induction of Apoptosis in Cholangiocarcinoma
This compound has demonstrated significant anticancer potency, primarily through the induction of apoptosis in cholangiocarcinoma (CCA) cells.[1] Research has shown that this compound, along with other caged xanthones from Garcinia hanburyi, inhibits the growth of CCA cell lines in a dose-dependent manner and exhibits selective cytotoxicity towards cancer cells compared to normal cells.[2][3]
The primary mechanism of its anti-cancer activity is the induction of apoptosis, a form of programmed cell death, which is mediated through a mitochondria-dependent signaling pathway.[2][3][4]
Quantitative Analysis of Apoptotic Protein Expression
Studies have quantified the effect of this compound on key proteins involved in the apoptotic cascade in cholangiocarcinoma cell lines KKU-100 and KKU-M156. This compound was found to be the most potent among the tested caged xanthones in modulating the expression of critical apoptotic regulators.[2][3]
Table 1: Effect of this compound on the Expression of Apoptosis-Related Proteins in Cholangiocarcinoma Cell Lines [2][3][5]
| Protein | Cell Line | Fold Change vs. Control |
| Bax/Bcl-2 Ratio | KKU-100 | 120 |
| KKU-M156 | 41.4 | |
| Survivin | KKU-100 | 0.01 |
| KKU-M156 | 0.01 | |
| Activated Caspase-9 | KKU-100 (at 24h) | 56 |
| KKU-M156 (at 24h) | 58 | |
| Activated Caspase-3 | KKU-100 (at 48h) | 11.2 |
| KKU-M156 (at 48h) | 33 | |
| AIF | KKU-100 (at 48h) | 2.3 |
| KKU-M156 (at 48h) | 2.2 |
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. This is initiated by an increase in the Bax/Bcl-2 ratio, which leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm.
Figure 2: Signaling Pathway of this compound-Induced Apoptosis.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the biological activity of this compound.
Isolation of this compound from Garcinia hanburyi
A general procedure for the isolation of caged xanthones, including this compound, from the resin of Garcinia hanburyi involves the following steps:
-
Extraction: The plant material is typically extracted with an organic solvent such as ethyl acetate.[6]
-
Chromatography: The crude extract is then subjected to various chromatographic techniques for separation and purification. This often includes:
-
Silica Gel Column Chromatography: Used for initial fractionation of the extract.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual compounds like this compound.[6]
-
High-Speed Counter-Current Chromatography: An alternative method for the separation of xanthones.[6]
-
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is used to determine the growth inhibitory effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
Fixation: After treatment, cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The absorbance is read on a microplate reader to determine cell density. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]
Apoptosis Detection
Multiple assays are employed to confirm that cell death is occurring via apoptosis.
-
Morphological Analysis:
-
Cells are treated with this compound and then stained with a mixture of ethidium (B1194527) bromide and acridine (B1665455) orange.
-
The stained cells are observed under a fluorescence microscope to identify morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]
-
-
DNA Fragmentation Assay:
-
DNA is extracted from both control and this compound-treated cells.
-
The extracted DNA is run on an agarose (B213101) gel.
-
The presence of a "ladder" pattern of DNA fragments indicates apoptosis.[2]
-
Western Blot Analysis for Protein Expression
Western blotting is used to quantify the changes in the expression levels of apoptosis-related proteins.
-
Protein Extraction: Total protein is extracted from control and this compound-treated cells.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Survivin, AIF, and a loading control like β-actin), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[4]
Conclusion
This compound is a promising natural compound with potent and selective anticancer activity against cholangiocarcinoma cells. Its mechanism of action, centered on the induction of mitochondria-mediated apoptosis, makes it a compelling candidate for further investigation in the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other related caged xanthones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Isomorellinol's Pharmacological Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomorellinol, a naturally occurring xanthone, has emerged as a compound of interest in early-stage pharmacological research, primarily for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the current, publicly available data on the pharmacological profile of this compound. The focus is on its cytotoxic activity against cholangiocarcinoma (CCA), the underlying molecular mechanisms, and methodologies for its investigation. While preliminary data suggests a promising future for this compound in oncology, further research is critically needed to explore its full therapeutic potential, including its anti-inflammatory, antioxidant activities, and in vivo efficacy and safety.
Pharmacological Profile
Anti-Cancer Activity
Early-stage research has predominantly focused on the anti-cancer effects of this compound, with a particular emphasis on cholangiocarcinoma (CCA), a type of bile duct cancer with a poor prognosis.
1.1.1. Cytotoxicity
This compound has demonstrated significant cytotoxic effects against human cholangiocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values for the KKU-100 cell line are summarized in the table below.[1]
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| KKU-100 | 24 | 3.46 ± 0.19 |
| 48 | 3.78 ± 0.02 | |
| 72 | 4.01 ± 0.01 |
1.1.2. Mechanism of Action
This compound's anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell migration and invasion. The proposed mechanism involves the modulation of key signaling pathways:
-
Apoptosis Induction: this compound induces programmed cell death in cancer cells. This is achieved by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and by decreasing the expression of survivin, an inhibitor of apoptosis protein.
-
Inhibition of Metastasis: this compound has been shown to suppress the migration and invasion of cholangiocarcinoma cells.[1] This is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the phosphorylated p38 mitogen-activated protein kinase (p38 MAPK) pathway.[1] The suppression of these pathways leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1] It also reduces the expression of cyclooxygenase-2 (COX-2), a protein involved in inflammation and cancer progression.[1]
Anti-Inflammatory and Antioxidant Activities
While the broader class of xanthones, to which this compound belongs, is known for anti-inflammatory and antioxidant properties, specific quantitative data for this compound in these areas is not yet available in the public domain. Further research is required to determine its efficacy in reducing inflammation, for example, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and to quantify its radical scavenging activity through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.
Preclinical Data
As of the latest available information, there are no publicly accessible in vivo preclinical data for this compound. Efficacy studies in animal models, such as xenograft models of cholangiocarcinoma, are crucial to validate the in vitro findings and to assess the anti-tumorigenic potential of this compound in a living organism. Furthermore, in vivo toxicity studies to determine key parameters like the median lethal dose (LD50) are essential for establishing a preliminary safety profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer properties of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Fixation: Discard the supernatant and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
Wound Healing Assay (Scratch Assay)
This assay is used to assess cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay is used to evaluate the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or another extracellular matrix component.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add different concentrations of this compound to the upper chamber.
-
Incubation: Incubate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., NF-κB p65, phospho-p38 MAPK (Thr180/Tyr182), MMP-2, uPA, COX-2, Bax, Bcl-2, survivin, and a loading control like β-actin). Specific antibody details are provided in the table below.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog Number (Example) |
| NF-κB p65 | Rabbit | 1:1000 | Cell Signaling Technology | #8242 |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit | 1:1000 | Cell Signaling Technology | #9211 |
| MMP-2 | Rabbit | 1:1000 | Cell Signaling Technology | #40996 |
| uPA | Rabbit | 1:1000 | Cell Signaling Technology | #14045 |
| COX-2 | Rabbit | 1:1000 | Cell Signaling Technology | #12282 |
| Bax | Rabbit | 1:1000 | Cell Signaling Technology | #2772 |
| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology | #3498 |
| Survivin | Rabbit | 1:1000 | Cell Signaling Technology | #2808 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
Note: The optimal antibody dilution should be determined experimentally.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound's anti-cancer activity.
Experimental Workflows
References
In Silico Prediction of Isomorellinol's Molecular Targets: A Technical Whitepaper
Abstract
Isomorellinol, a naturally occurring xanthone (B1684191), has demonstrated promising anticancer properties, notably through the induction of apoptosis in cancer cells.[1] Understanding the precise molecular targets of this compound is paramount for its development as a therapeutic agent. This technical guide outlines a comprehensive in silico approach to predict and characterize the molecular targets of this compound. The workflow detailed herein integrates reverse docking, pharmacophore modeling, and molecular dynamics simulations to generate high-confidence hypotheses for experimental validation. This document provides researchers, scientists, and drug development professionals with detailed methodologies and data presentation frameworks to facilitate the application of computational techniques in the exploration of natural product pharmacology.
Introduction
Natural products are a rich source of novel therapeutic agents.[2] this compound, a xanthone isolated from plants of the genus Garcinia, has been identified as a potent anticancer compound.[1] Its mechanism of action is linked to the induction of apoptosis, evidenced by an increased Bax/Bcl-2 protein expression ratio and decreased survivin protein expression in cholangiocarcinoma cells.[1] However, the direct molecular targets through which this compound mediates these effects remain to be fully elucidated.
In silico target prediction offers a rapid and cost-effective strategy to identify potential protein interactions for small molecules, thereby accelerating the drug discovery process.[3] By employing a multi-faceted computational workflow, it is possible to narrow down the vast proteomic landscape to a manageable set of high-probability targets for subsequent experimental validation. This whitepaper presents a hypothetical, yet plausible, in silico investigation to uncover the molecular targets of this compound, based on established computational drug discovery methodologies.[4][5]
Proposed In Silico Workflow for this compound
To enhance the predictive accuracy of this compound's molecular targets, a sequential and integrated computational workflow is proposed. This multi-step approach is designed to cross-validate findings from different in silico techniques.
Caption: A proposed in silico workflow for the identification and validation of this compound's molecular targets.
Methodologies and Hypothetical Data
This section provides detailed hypothetical experimental protocols for each stage of the in silico workflow and presents the anticipated quantitative data in structured tables.
Phase 1: Reverse Docking
Reverse docking is a computational technique used to identify potential binding targets of a small molecule by docking it against a large library of protein structures.[6][7]
Experimental Protocol:
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and prepared for docking. This involves energy minimization and the assignment of appropriate atom types and charges using a force field like MMFF94.
-
Target Database: A comprehensive library of human protein crystal structures is utilized (e.g., a curated subset of the Protein Data Bank).
-
Docking Simulation: A blind docking approach is employed using software such as AutoDock Vina.[8] The entire surface of each protein is considered as a potential binding site.
-
Scoring and Ranking: The binding affinity of this compound to each protein is estimated based on the docking score (in kcal/mol). Proteins are then ranked according to their predicted binding affinities.
Hypothetical Quantitative Data:
| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Putative Biological Role |
| 1 | Bcl-2 | 2W3L | -11.2 | Anti-apoptotic protein |
| 2 | XIAP | 3C5W | -10.8 | Inhibitor of apoptosis |
| 3 | Caspase-9 | 1JXQ | -10.5 | Initiator caspase in apoptosis |
| 4 | PI3Kγ | 1E8X | -10.1 | Cell survival and proliferation |
| 5 | Akt1 | 6HHF | -9.8 | Pro-survival signaling kinase |
| 6 | MDM2 | 1RV1 | -9.5 | Negative regulator of p53 |
| 7 | VEGFR2 | 1YWN | -9.2 | Angiogenesis |
| 8 | Topoisomerase IIα | 1ZXM | -8.9 | DNA replication |
Table 1: Hypothetical top-ranked protein targets for this compound from reverse docking.
Phase 2: Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target.[9][10]
Experimental Protocol:
-
Model Generation (Structure-Based): For the top-ranked protein targets from reverse docking, structure-based pharmacophore models are generated from the protein-ligand binding poses. Key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) are identified.
-
Virtual Screening: The initial hit list from reverse docking is screened against the generated pharmacophore models. Only those proteins whose binding sites can accommodate a pharmacophore that matches this compound's features are retained.
-
Refinement: The hit list is re-ranked based on the pharmacophore fit score.
Hypothetical Quantitative Data:
| Protein Target | PDB ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Status |
| Bcl-2 | 2W3L | -11.2 | 0.95 | Retained |
| XIAP | 3C5W | -10.8 | 0.91 | Retained |
| Caspase-9 | 1JXQ | -10.5 | 0.88 | Retained |
| PI3Kγ | 1E8X | -10.1 | 0.85 | Retained |
| Akt1 | 6HHF | -9.8 | 0.65 | Discarded |
| MDM2 | 1RV1 | -9.5 | 0.92 | Retained |
| VEGFR2 | 1YWN | -9.2 | 0.58 | Discarded |
| Topoisomerase IIα | 1ZXM | -8.9 | 0.45 | Discarded |
Table 2: Refined hit list after pharmacophore-based filtering.
Phase 3: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the binding event.[11]
Experimental Protocol:
-
System Preparation: The docked complexes of this compound with the refined hit list of proteins are prepared for MD simulation. This involves solvation in a water box, addition of counter-ions to neutralize the system, and application of a suitable force field (e.g., AMBER).
-
Simulation: The systems are subjected to energy minimization, followed by a period of heating and equilibration. A production MD run of at least 100 nanoseconds is then performed.
-
Analysis: The stability of the protein-ligand complex is assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Binding Free Energy Calculation: The binding free energy is calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of binding affinity.
Hypothetical Quantitative Data:
| Protein Target | Average RMSD (Å) | Key Interacting Residues | MM/PBSA ΔGbind (kcal/mol) |
| Bcl-2 | 1.8 ± 0.3 | Arg100, Asp104, Phe101 | -45.7 |
| XIAP | 2.1 ± 0.4 | Trp310, Glu314, His223 | -41.2 |
| Caspase-9 | 2.5 ± 0.5 | Arg179, Tyr224, Asp226 | -38.9 |
| MDM2 | 2.3 ± 0.6 | Leu54, Gly58, Val93 | -35.1 |
| PI3Kγ | 3.2 ± 0.8 | Val882, Lys833, Asp964 | -25.6 |
Table 3: Prioritized target list based on molecular dynamics simulations and binding free energy calculations.
Hypothesized Signaling Pathway
Based on the prioritized list of potential targets, a hypothetical signaling pathway for this compound's pro-apoptotic activity can be constructed. The primary predicted targets, Bcl-2 and XIAP, are key negative regulators of apoptosis.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis based on in silico predictions.
This pathway suggests that this compound may induce apoptosis by directly inhibiting the anti-apoptotic proteins Bcl-2 and XIAP. Inhibition of Bcl-2 would lead to the activation of pro-apoptotic proteins like Bax, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c. Concurrently, inhibition of XIAP would relieve its suppression of caspases-9 and -3, leading to the execution of the apoptotic program.
Conclusion
The in silico workflow presented in this whitepaper provides a robust framework for the identification and characterization of this compound's molecular targets. By integrating reverse docking, pharmacophore modeling, and molecular dynamics simulations, a prioritized list of high-confidence targets can be generated for subsequent experimental validation. The hypothetical findings presented herein suggest that this compound may exert its anticancer effects through the direct inhibition of key anti-apoptotic proteins. This computational approach, when coupled with experimental verification, can significantly accelerate the translation of promising natural products like this compound into novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Studies on Natural Products for the Development of Multi-target Drugs | Springer Nature Experiments [experiments.springernature.com]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isomorellinol Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol, a caged xanthone (B1684191) found in the seeds and resin of Garcinia morella, has demonstrated potential as an anticancer agent.[1][2][3][4][5][6] Specifically, it has been shown to induce apoptosis in cholangiocarcinoma cells through the intrinsic mitochondrial pathway.[1][7] This document provides a detailed protocol for the extraction and purification of this compound from Garcinia species, along with methods for its characterization and a summary of its known biological activities and associated signaling pathways.
Data Presentation
The yield and purity of this compound are dependent on the starting plant material and the efficiency of the extraction and purification process. The following table provides representative data based on typical natural product isolation.
| Parameter | Value | Method of Analysis |
| Extraction Yield (Crude) | 5 - 15% (w/w of dried resin) | Gravimetric |
| This compound Content in Crude Extract | 1 - 5% | HPLC |
| Purity after Column Chromatography | 70 - 85% | HPLC |
| Final Purity after Preparative HPLC | >98% | HPLC-PDA |
Experimental Protocols
Extraction of this compound from Garcinia morella Resin
This protocol outlines the solvent extraction of this compound from the resin of Garcinia morella.
Materials:
-
Dried resin of Garcinia morella
-
Methanol (B129727) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Rotary evaporator
-
Filter paper and funnel
-
Extraction thimble
-
Soxhlet apparatus
Procedure:
-
Preparation of Plant Material: Grind the dried resin of Garcinia morella into a coarse powder.
-
Soxhlet Extraction:
-
Place 100 g of the powdered resin into a cellulose (B213188) extraction thimble.
-
Set up a Soxhlet apparatus with a 2 L round-bottom flask containing 1 L of methanol.
-
Extract the resin for 24 hours.
-
-
Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C until a viscous residue is obtained.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a 1:1 mixture of methanol and water.
-
Perform sequential liquid-liquid partitioning with hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the xanthones, including this compound.
-
-
Final Concentration: Evaporate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the crude this compound-enriched extract.
Purification of this compound
This protocol describes a two-step purification process using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound-enriched extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing the desired compound based on their TLC profiles.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.
Step 2: Preparative HPLC
-
Sample Preparation: Dissolve the partially purified sample in methanol.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
-
Purification: Inject the sample into the preparative HPLC system. Collect the peak corresponding to this compound.
-
Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity using analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been reported to induce apoptosis in cholangiocarcinoma cells by modulating the expression of key proteins in the intrinsic mitochondrial pathway.[1][7]
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for In Vitro Anticancer Assays of Isomorellinol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isomorellinol, a naturally occurring xanthone, has demonstrated significant potential as an anticancer agent.[1] This document provides a detailed standard operating procedure (SOP) for conducting in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound, particularly on cholangiocarcinoma (CCA) cell lines. The protocols outlined herein are designed to ensure reproducibility and accuracy in assessing the compound's mechanism of action, which involves the induction of apoptosis through the modulation of key regulatory proteins.
This compound has been shown to induce apoptosis by increasing the Bax/Bcl-2 protein expression ratio and decreasing the expression of survivin in cholangiocarcinoma cells.[1] This suggests that this compound's anticancer activity is mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The assays described in this SOP are selected to thoroughly investigate these specific cellular events.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Isomorellin (B1256671) in various human cholangiocarcinoma cell lines. These values are crucial for designing dose-response experiments for this compound, suggesting an initial screening range of 1-10 µM.
| Cell Line | Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| KKU-100 | Isomorellin | 3.46 ± 0.19 | 3.78 ± 0.02 | 4.01 ± 0.01 | [2] |
| KKU-100 | Isomorellin | 3.34 ± 0.12 | - | - | [3] |
| KKU-M139 | Isomorellin | 2.71 ± 0.10 | - | - | [3] |
| KKU-M156 | Isomorellin | 2.26 ± 0.05 | - | - | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cholangiocarcinoma cell lines (e.g., KKU-100, KKU-M156)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound at the determined IC50 concentration for 24 hours.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Lyse the treated and untreated cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/440 nm) to determine caspase-3 activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to quantify the protein levels of Bax, Bcl-2, and survivin.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin) to determine the Bax/Bcl-2 ratio and survivin levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isomorellinol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol is a caged xanthone, a class of natural compounds that have garnered significant interest for their potent biological activities, including anti-cancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments and outlines a general workflow for assessing its cytotoxic and apoptotic effects.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| CAS Number | 149655-53-8 | N/A |
| Molecular Formula | C₃₃H₃₈O₇ | N/A |
| Molecular Weight | 546.66 g/mol | N/A |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][2] |
| Recommended Stock Concentration | 1-10 mM in DMSO | General Practice |
| Storage of Stock Solution | Aliquot and store at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles. | |
| Reported IC₅₀ Range (related compounds) | ~3.5 - 4.0 µM (Isomorellin in KKU-100 cells) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out 5.47 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the weighed this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot for Storage: Dispense the 10 mM stock solution into sterile microcentrifuge tubes in small aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to two weeks). For long-term storage, -80°C is recommended. Protect from light.
Safety Precautions:
-
This compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling DMSO and this compound powder.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Protocol for Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line. The final concentrations should be optimized for the specific cell line being used. Based on data from related compounds, a starting range of 0.1 µM to 10 µM is recommended.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Below are diagrams illustrating key experimental workflows and signaling pathways related to the use of this compound.
References
Application Notes and Protocols for Isomorellinol in Treating Cholangiocarcinoma Cells In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol, a caged xanthone (B1684191) derived from Garcinia hanburyi, has been identified as a promising natural compound for cancer therapy. Research has demonstrated its potential to induce programmed cell death (apoptosis) in cholangiocarcinoma (CCA) cells, a type of cancer with a typically poor prognosis.[1][2][3] These application notes provide a comprehensive overview of the in vitro application of this compound for studying its effects on CCA cells, including recommended dosage, experimental protocols, and insights into its mechanism of action. While direct dosage data for this compound is still emerging, data from the closely related compound, isomorellin (B1256671), offers a valuable starting point for experimental design.
Quantitative Data Summary
The following tables summarize the effective dosage of isomorellin, a structurally similar caged xanthone, on various cholangiocarcinoma cell lines. These values should be used as a reference to establish a dose-response curve for this compound in the specific CCA cell line under investigation.
Table 1: IC50 Values of Isomorellin on KKU-100 Cholangiocarcinoma Cells [4]
| Time Point | IC50 (µM) |
| 24 hours | 3.46 ± 0.19 |
| 48 hours | 3.78 ± 0.02 |
| 72 hours | 4.01 ± 0.01 |
Table 2: IC50 Values of Isomorellin on Various Cholangiocarcinoma Cell Lines [5]
| Cell Line | IC50 (µM) |
| KKU-100 | 3.34 ± 0.12 |
| KKU-M139 | 2.71 ± 0.10 |
| KKU-M156 | 2.26 ± 0.05 |
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis in cholangiocarcinoma cells through the mitochondrial-dependent pathway.[2][6] Studies on caged xanthones, including this compound, indicate that they modulate the expression of key apoptosis-regulating proteins.[1][2] Specifically, this compound has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.[2][6] Furthermore, this compound has been shown to decrease the expression of survivin, another protein that inhibits apoptosis.[2]
The proposed signaling pathway for this compound-induced apoptosis is depicted in the following diagram:
Caption: Proposed signaling pathway of this compound-induced apoptosis in cholangiocarcinoma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on cholangiocarcinoma cells in vitro.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods used to evaluate the cytotoxicity of caged xanthones on CCA cells.[2][4][5]
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Materials:
-
Cholangiocarcinoma cell lines (e.g., KKU-100, KKU-M156)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CCA cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Fixation: After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris buffer to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability can be calculated relative to the untreated control.
Apoptosis Assay (Ethidium Bromide/Acridine Orange Staining)
This method allows for the visualization of apoptotic cells based on nuclear morphology.[2][5]
Materials:
-
CCA cells
-
This compound
-
6-well plates or chamber slides
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EB) and Acridine Orange (AO) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed CCA cells in 6-well plates or on chamber slides and treat with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: After treatment, harvest the cells and wash them with PBS.
-
Staining: Resuspend the cell pellet in a small volume of PBS and add the EB/AO staining solution.
-
Visualization: Immediately place a small volume of the cell suspension on a microscope slide and observe under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange to red nucleus.
-
-
Quantification: Count at least 200 cells per sample to determine the percentage of apoptotic cells.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to determine the expression levels of proteins involved in the apoptotic pathway.[2][4][6]
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated CCA cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-Bax, mouse anti-Bcl-2, rabbit anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Disclaimer
The dosage information provided in this document is for the related compound, isomorellin. Researchers should perform independent dose-response experiments to determine the optimal concentration of this compound for their specific cholangiocarcinoma cell line and experimental conditions. The protocols provided are intended as a guide and may require optimization.
References
- 1. How do four caged xanthones inhibit cholangiocarcinoma cell growth? | EurekAlert! [eurekalert.org]
- 2. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Inhibitory effect of isomorellin on cholangiocarcinoma cells via suppression of NF-κB translocation, the phosphorylated p38 MAPK pathway and MMP-2 and uPA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isomorellinol in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol, a caged xanthone (B1684191) derived from Garcinia hanburyi, has demonstrated potential as an anticancer agent through the induction of apoptosis.[1] Emerging research suggests that the efficacy of traditional chemotherapeutic agents can be enhanced when used in combination with natural compounds that sensitize cancer cells to treatment. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other chemotherapeutic agents, with a focus on doxorubicin (B1662922).
Note to the Reader: As of the compilation of this document, specific studies on the synergistic effects of this compound in combination with chemotherapeutic agents are limited. The quantitative data and specific signaling pathways detailed below are based on studies of isomorellin (B1256671), a structurally and functionally similar caged xanthone from the same plant source.[2][3][4] This information serves as a strong proxy and a methodological template for investigating this compound.
Data Presentation: Synergistic Effects of Isomorellin and Doxorubicin
The following tables summarize the quantitative data on the synergistic growth inhibitory effects of isomorellin and doxorubicin on human cholangiocarcinoma (CCA) cell lines.
Table 1: Inhibitory Concentrations (IC50, IC75, and IC90) of Isomorellin and Doxorubicin
| Cell Line | Drug | IC50 (µM) | IC75 (µM) | IC90 (µM) |
| KKU-M139 | Isomorellin | 3.24 | 5.89 | 10.70 |
| Doxorubicin | 0.87 | 2.01 | 4.65 | |
| KKU-M156 | Isomorellin | 2.15 | 3.50 | 5.70 |
| Doxorubicin | 0.21 | 0.44 | 0.93 | |
| KKU-100 | Isomorellin | 2.45 | 4.13 | 6.96 |
| Doxorubicin | 0.33 | 0.78 | 1.84 |
Data extracted from Sritularack et al., 2015.[2]
Table 2: Combination Index (CI) for Isomorellin and Doxorubicin Combination Therapy
| Cell Line | IC Level | Combination Index (CI) | Interpretation |
| KKU-M139 | IC50 | 0.80 | Synergism |
| IC75 | 0.92 | Slight Synergism | |
| IC90 | 1.18 | Antagonism | |
| KKU-M156 | IC50 | 0.92 | Slight Synergism |
| IC75 | 0.47 | Synergism | |
| IC90 | 0.24 | Strong Synergism | |
| KKU-100 | IC50 | 1.34 | Antagonism |
| IC75 | 1.05 | Nearly Additive | |
| IC90 | 0.82 | Synergism |
A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data from Sritularack et al., 2015.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a combination of this compound and a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KKU-M139, KKU-M156)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the chemotherapeutic agent, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Mitochondrial apoptosis pathway induced by this compound and Doxorubicin.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound combination therapy.
Logical Relationship Diagram
Caption: Logical flow of synergistic action leading to enhanced anticancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Isomorellinol in Human Plasma using High-Performance Liquid Chromatography (HPLC) with UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomorellinol, a naturally occurring xanthone (B1684191), has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells.[1] Its mechanism of action involves the upregulation of the Bax/Bcl-2 protein ratio, a key indicator of the intrinsic, mitochondria-mediated pathway of apoptosis.[1] To facilitate preclinical and clinical development, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Its high lipophilicity (XLogP3 = 5.4) indicates a non-polar nature, which has guided the selection of the sample preparation and chromatographic conditions.[2]
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₈O₇ | [2] |
| Molecular Weight | 546.6 g/mol | [2] |
| Calculated XLogP3 | 5.4 | [2] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate (B1210297) |
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is designed to efficiently remove plasma proteins and extract the non-polar this compound from the aqueous biological matrix.
Materials:
-
Human plasma
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins. Using a 3:1 ratio of acetonitrile to plasma is effective for protein removal.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add 600 µL of ethyl acetate to the supernatant for liquid-liquid extraction.[4]
-
Vortex for 2 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water, 70:30 v/v) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Method
A reversed-phase HPLC method is proposed for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Composition | 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm (based on typical xanthone absorbance)[5] |
| Run Time | 10 minutes |
Method Validation (Hypothetical Data)
The proposed method should be validated according to regulatory guidelines (e.g., FDA).[6][7][8] The following tables summarize the expected performance characteristics of a validated method.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| LQC (30) | < 10% | < 12% | 90 - 110% |
| MQC (300) | < 8% | < 10% | 92 - 108% |
| HQC (1500) | < 7% | < 9% | 93 - 107% |
Table 3: Sensitivity and Recovery
| Parameter | Result |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Morellinol | C33H38O7 | CID 5364072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Application Notes and Protocols: Isomorellinol in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment of tissues compared to traditional two-dimensional (2D) monolayers.[1][2][3] This enhanced physiological relevance is crucial for drug discovery and development, particularly in oncology, where the 3D architecture of tumors significantly influences therapeutic response.[1][3] Isomorellinol, a xanthone (B1684191) derived from Garcinia hanburyi, has demonstrated anticancer properties, including the induction of apoptosis in cholangiocarcinoma cells.[4] These effects are attributed to its ability to increase the Bax/Bcl-2 protein expression ratio and decrease survivin protein expression.[4]
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, specifically focusing on tumor spheroids. The protocols outlined below are designed to facilitate the investigation of this compound's efficacy and mechanism of action in a more clinically relevant context.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on 3D Tumor Spheroid Viability
| This compound Concentration (µM) | Spheroid Diameter (µm, Day 7) | % Viability (Compared to Control) |
| 0 (Control) | 550 ± 25 | 100% |
| 1 | 520 ± 30 | 90% |
| 5 | 450 ± 20 | 75% |
| 10 | 380 ± 28 | 55% |
| 25 | 290 ± 35 | 30% |
| 50 | 150 ± 40 | 10% |
Table 2: Potential Effects of this compound on Apoptosis-Related Protein Expression in 3D Spheroids
| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Survivin Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (10 µM) | 3.5 | 0.4 |
| This compound (25 µM) | 5.2 | 0.2 |
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids using the Liquid Overlay Technique
This protocol describes a common method for generating spheroids using non-adherent surfaces.[5]
Materials:
-
Cancer cell line of choice (e.g., Panc-1, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Adjust the cell concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: Treatment of 3D Spheroids with this compound
Procedure:
-
After 3 days of culture, when spheroids have formed and compacted, prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control (medium with DMSO).
-
Incubate the spheroids for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Replenish the medium with fresh this compound every 48 hours for longer-term experiments.
Protocol 3: Viability Assessment of 3D Spheroids
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay (or similar)
-
Plate reader with luminescence detection
Procedure:
-
After the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Visualizations
References
- 1. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Isomorellinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Isomorellinol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a caged xanthone, a type of natural compound that has shown potential as an anticancer agent.[1][2] Like many complex natural products, this compound is highly hydrophobic, meaning it has poor solubility in water. This low aqueous solubility can be a significant hurdle for in vitro and in vivo experiments, as it can lead to precipitation in aqueous media, inaccurate dosing, and reduced bioavailability.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in several organic solvents, including:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone[3]
For biological experiments, DMSO is the most commonly used solvent to prepare a concentrated stock solution.
Q3: I don't have a specific solubility value for this compound. How can I prepare a stock solution with a known concentration?
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[4] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Make serial dilutions of the DMSO stock solution in the aqueous medium rather than a single large dilution step. - Ensure vigorous mixing during dilution. - For in vitro assays, consider pre-mixing the DMSO stock with a small amount of serum-containing medium before adding it to the final culture volume, as serum proteins can help stabilize the compound. |
| Inconsistent experimental results | Inaccurate concentration of the working solution due to incomplete dissolution or precipitation. | - Visually confirm that the stock solution is completely clear before making dilutions. - If you observe any precipitate in your working solutions, prepare them fresh before each experiment. - Consider using solubility enhancement techniques like cyclodextrin (B1172386) complexation or liposomal formulation for more stable solutions. |
| Observed cellular toxicity not related to this compound's activity | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | - Calculate the final DMSO concentration in your working solutions and ensure it is below the tolerated limit for your specific cell line (generally <0.5%). - Always include a vehicle control with the same final DMSO concentration to differentiate between solvent toxicity and compound-specific effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO for In Vitro Experiments
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: ~546.6 g/mol )[5][6]
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh 10 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Liposomal Formulation of this compound using Thin-Film Hydration
This protocol provides a general method for encapsulating this compound in liposomes to improve its aqueous dispersibility, based on methods used for the related compound, Guttiferone E.
Materials:
-
This compound
-
Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol (CHO)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve this compound, DPPC, and CHO in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
-
The resulting liposomal suspension containing this compound can then be used for experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by guttiferones and a general workflow for preparing this compound for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:149655-53-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Isomorellic acid | TargetMol [targetmol.com]
- 5. Morellinol | C33H38O7 | CID 5364072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 149655-53-8 | this compound [phytopurify.com]
Technical Support Center: Isolation of Isomorellinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Isomorellinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
This compound is a caged xanthone, a type of polyphenolic compound known for its potential anticancer properties.[1] It is primarily isolated from the resin and fruit rinds of plants belonging to the Garcinia genus, such as Garcinia hanburyi and Garcinia indica.[1][2]
Q2: What are the main challenges in isolating this compound?
The primary challenges in this compound isolation stem from its complex natural source matrix. Key difficulties include:
-
Co-extraction of Structurally Similar Compounds: Garcinia species are rich in other polyphenolic compounds, including tannins, flavonoids, and other xanthones like garcinol, which is an isomer of this compound.[2][3][4][5] These compounds have similar polarities and chemical properties, leading to co-elution during chromatographic separation.
-
Sample Matrix Complexity: The crude plant extract contains a wide array of secondary metabolites, pigments (such as anthocyanins), and fatty acids, which can interfere with the isolation process.[2][3][6]
-
Potential for Isomerization and Degradation: this compound, being a polyphenolic compound, may be susceptible to degradation under certain conditions of pH, light, and temperature. While specific stability data for this compound is limited, related compounds like xanthones and anthocyanins are known to be sensitive to such factors.[1][5][7][8][9]
Q3: How can I confirm the identity and purity of my isolated this compound?
The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (546.66 g/mol ) and fragmentation pattern.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[10]
-
High-Performance Liquid Chromatography (HPLC): Coupled with a Diode-Array Detector (DAD) to assess purity by observing a single, sharp peak at the expected retention time and a consistent UV spectrum across the peak.[10]
Q4: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container, protected from light and air. For long-term storage, refrigeration or freezing is recommended. If solutions are prepared, they should be used on the same day. If storage of solutions is necessary, they should be kept as aliquots in tightly sealed vials at -20°C for no longer than two weeks.[10]
Troubleshooting Guide: Chromatographic Purification
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of this compound from other compounds (peak broadening or co-elution) | Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating this compound from closely related compounds like garcinol. | Optimize the Mobile Phase: Systematically vary the solvent gradient and composition. Consider using a combination of polar and non-polar solvents (e.g., hexane, ethyl acetate, methanol) to fine-tune the separation. |
| Column Overloading: Exceeding the loading capacity of the chromatography column leads to band broadening and poor resolution. | Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. | |
| Presence of Interfering Polar Compounds: Highly polar compounds like tannins and some flavonoids can interact strongly with the stationary phase, affecting the separation. | Pre-purification Step: Consider a preliminary separation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove highly polar or non-polar impurities before column chromatography. | |
| Low Yield of this compound | Degradation on the Column: this compound may be degrading on the stationary phase, especially if it is acidic or basic. | Use an Inert Stationary Phase: Employ a less acidic silica (B1680970) gel or consider using a different stationary phase like alumina (B75360) or a bonded-phase silica. |
| Irreversible Adsorption: The compound may be strongly and irreversibly binding to the column material. | Modify the Mobile Phase: Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature and stability) to the mobile phase to reduce strong interactions with the stationary phase. | |
| Incomplete Elution: The chosen solvent system may not be strong enough to elute all the this compound from the column. | Increase Solvent Strength: After the initial elution, flush the column with a stronger solvent (e.g., pure methanol (B129727) or acetone) to recover any remaining compound. | |
| This compound is not detected in the collected fractions | Compound is Unstable under Experimental Conditions: Exposure to harsh solvents, pH, or prolonged time on the column may have led to complete degradation. | Assess Stability: Before scaling up, perform a small-scale stability test of the crude extract under the intended chromatographic conditions. Analyze the sample by TLC or HPLC before and after exposure to the conditions. |
| Elution in the Solvent Front: If the initial solvent system is too polar, this compound may have eluted very quickly with the solvent front. | Start with a Less Polar Solvent System: Begin the elution with a highly non-polar solvent (e.g., pure hexane) and gradually increase the polarity. |
Experimental Protocols
While a highly detailed, standardized protocol for this compound isolation is not universally established and may require optimization based on the specific plant material, the following outlines a general workflow based on common practices for isolating similar natural products.
General Workflow for this compound Isolation
Methodology Details
-
Extraction:
-
The dried and powdered plant material (e.g., fruit rinds of Garcinia indica) is extracted with a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate. Soxhlet extraction or maceration are common methods.
-
-
Concentration:
-
The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Column Chromatography:
-
The crude extract is subjected to column chromatography using silica gel as the stationary phase.
-
A solvent gradient is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will need to be optimized based on TLC analysis of the crude extract.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. A reference standard of this compound, if available, is crucial for accurate identification.
-
-
Purification:
-
Fractions rich in this compound are pooled and may require further purification steps, such as recrystallization or preparative HPLC, to achieve high purity.
-
Quantitative Data Summary
The following table summarizes typical chemical and physical data for this compound. Yields can vary significantly depending on the plant source, extraction method, and purification efficiency.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₃₈O₇ | [10] |
| Molecular Weight | 546.66 g/mol | [10] |
| Typical Purity (after purification) | 95% - 99% | [10] |
| Analysis Method | HPLC-DAD or HPLC-ELSD | [10] |
| Identification Method | Mass Spectrometry, NMR | [10] |
Signaling Pathway
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, specifically in cholangiocarcinoma cells. This process is mediated through the intrinsic, or mitochondrial, apoptosis pathway. This compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and decreases the expression of survivin, an inhibitor of apoptosis protein.
References
- 1. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. updatepublishing.com [updatepublishing.com]
- 6. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scialert.net [scialert.net]
- 10. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomorellinol Application in Cancer Research
Welcome to the technical support center for researchers utilizing Isomorellinol in cancer cell death studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols for maximum cancer cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer cells?
A1: this compound is a caged xanthone (B1684191) derived from Garcinia hanburyi.[1] It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in cholangiocarcinoma.[1] The primary mechanism involves the regulation of key apoptosis-related proteins. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein, survivin.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial-dependent apoptotic pathway.[1]
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The 50% inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and the duration of treatment. For example, in the human cholangiocarcinoma cell line KKU-100, the IC50 values have been reported to be 3.46 ± 0.19 µM, 3.78 ± 0.02 µM, and 4.01 ± 0.01 µM after 24, 48, and 72 hours of treatment, respectively.[2] It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: To determine the optimal concentration, you should perform a dose-response experiment using a cell viability assay such as the Sulforhodamine B (SRB) or MTT assay. Treat your cancer cells with a range of this compound concentrations for different time points (e.g., 24, 48, and 72 hours). The concentration that induces a significant level of cell death (e.g., above 50%) without causing excessive non-specific toxicity can be considered for further mechanistic studies.
Q4: How can I confirm that this compound is inducing apoptosis in my cancer cells?
A4: Apoptosis can be confirmed using several methods. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, you can perform a Western blot analysis to observe changes in the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (SRB or MTT).
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate to ensure even distribution. |
| Edge effects | Avoid using the outer wells of the microplate as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Contamination | Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experiment. |
| Variation in incubation times | Use a precise timer for all incubation steps to ensure consistency across experiments. |
Issue 2: High background or low signal in Annexin V/PI flow cytometry.
| Possible Cause | Troubleshooting Step |
| High background fluorescence | Optimize the concentration of Annexin V and PI by titration. Ensure adequate washing of cells to remove unbound reagents. |
| Low apoptotic cell population | Ensure the concentration and incubation time of this compound are sufficient to induce apoptosis. Include a positive control (e.g., cells treated with a known apoptosis inducer) to validate the assay. |
| Cell clumping | Handle cells gently during harvesting and staining. Consider using cell-dissociation buffers that do not contain EDTA, as Annexin V binding is calcium-dependent. |
| Instrument settings | Properly set up the flow cytometer, including compensation for spectral overlap between the fluorochromes used. |
Issue 3: Weak or no bands in Western blot for apoptotic proteins.
| Possible Cause | Troubleshooting Step |
| Low protein concentration | Ensure you load a sufficient amount of protein (typically 20-40 µg) per lane. Perform a protein quantification assay (e.g., BCA) before loading. |
| Poor antibody quality | Use antibodies that have been validated for Western blotting and are specific to your target proteins. |
| Suboptimal transfer | Optimize the transfer conditions (time, voltage) for your specific proteins and gel system. Check transfer efficiency by staining the membrane with Ponceau S. |
| Incorrect sample preparation | Prepare fresh cell lysates and add protease and phosphatase inhibitors to prevent protein degradation. |
| Timing of protein expression | Perform a time-course experiment to determine the optimal time point to observe changes in the expression of your target proteins after this compound treatment. |
Data Presentation
Table 1: IC50 Values of this compound in Cholangiocarcinoma Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| KKU-100 | 24 | 3.46 ± 0.19 | [2] |
| 48 | 3.78 ± 0.02 | [2] | |
| 72 | 4.01 ± 0.01 | [2] | |
| KKU-M156 | Not Specified | - | [1] |
Note: Specific IC50 values for KKU-M156 with this compound alone were not provided in the cited literature, which focused on synergistic effects.
Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins in Cholangiocarcinoma Cell Lines (KKU-100 and KKU-M156)
| Protein | Effect of this compound | Fold Change (this compound vs. Control) | Reference |
| Bax | Upregulation | - | [1] |
| Bcl-2 | Downregulation | - | [1] |
| Bax/Bcl-2 Ratio | Increase | This compound exhibited the highest potency in increasing the Bax/Bcl-2 protein expression ratio | [1] |
| Survivin | Downregulation | Decreased to 0.01-fold as compared to control cells in both cell lines | [1] |
| Activated Caspase-9 | Upregulation | - | [1] |
| Activated Caspase-3 | Upregulation | - | [1] |
Note: The reference provides qualitative and comparative potency data rather than specific fold-change values for all proteins with this compound alone. This compound showed the highest potency among the four tested caged xanthones in modulating the Bax/Bcl-2 ratio and survivin expression.[1]
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
After the desired incubation period (e.g., 24, 48, 72 hours), fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[1]
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Protein Expression Analysis: Western Blotting
Objective: To determine the effect of this compound on the expression of apoptosis-related proteins.
Methodology:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, survivin, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
References
Preventing Isomorellinol degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isomorellinol during storage and experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-closed container, protected from air and light. It is recommended to store it under refrigeration or frozen.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: Whenever possible, you should prepare and use solutions on the same day. If stock solutions need to be made in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, they are generally usable for up to two weeks.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. The choice of solvent will depend on the specific requirements of your experiment.
Q4: What are the primary factors that can cause this compound degradation?
A4: Like many natural compounds, particularly those in the xanthone (B1684191) family, this compound is susceptible to degradation from exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH (acidic or alkaline hydrolysis), and oxidizing agents.
Q5: How can I detect and quantify this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying this compound and its degradation products.[2][3][4] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of any new degradation products formed.[5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results in biological assays. | This compound degradation in the experimental medium. | 1. Check pH of media: Xanthone stability can be pH-dependent. Ensure the pH of your cell culture or assay buffer is within a stable range for this compound (near neutral is often a good starting point). 2. Minimize light exposure: Protect your solutions from direct light during preparation, incubation, and analysis by using amber vials or covering containers with aluminum foil. 3. Control temperature: Avoid exposing this compound solutions to high temperatures. Use a water bath or incubator set to the appropriate temperature. 4. Prepare fresh solutions: As recommended, prepare solutions fresh for each experiment to minimize the chance of degradation. |
| Appearance of unknown peaks in HPLC/UPLC chromatograms. | Formation of degradation products. | 1. Conduct forced degradation studies: Systematically expose this compound to acidic, basic, oxidative, photolytic, and thermal stress to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Develop a stability-indicating method: Optimize your HPLC/UPLC method to ensure baseline separation of the parent this compound peak from all degradation product peaks. 3. Characterize degradation products: Use LC-MS and NMR to identify the structure of the unknown peaks. |
| Precipitation of this compound in aqueous solutions. | Poor solubility in the chosen solvent system. | 1. Use a co-solvent: If working with aqueous buffers, consider using a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to improve solubility. Ensure the co-solvent concentration is compatible with your experimental system. 2. Check for pH-dependent solubility: The solubility of some compounds can be influenced by pH. Assess solubility at different pH values if applicable to your experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Studies for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Acid and Base Hydrolysis:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution.
-
Base Hydrolysis: In a separate vial, add an equal volume of 0.1 M NaOH to the this compound solution.
-
Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).
-
Oxidation: Add an appropriate volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Incubate the solution at room temperature.
-
Sampling and Analysis: Withdraw aliquots at various time points and analyze by HPLC.
3. Thermal Degradation:
-
Solid State: Place solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Solution State: Prepare a solution of this compound and incubate it at elevated temperatures.
-
Sampling and Analysis: Analyze samples at different time points to assess degradation.
4. Photodegradation:
-
Procedure: Expose a solution of this compound to a light source as specified in ICH Q1B guidelines (a combination of UV and visible light).[1][9][10][11][12]
-
Control: Keep a parallel sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analysis: Analyze both the exposed and control samples at various time points.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: A C18 column is a common starting point for the analysis of xanthones.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for obtaining UV spectra of all peaks.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation product peaks are well-resolved from the main this compound peak.[2][3][4][13]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound degradation issues.
Caption: Potential degradation pathways of this compound.
References
- 1. bmtusa.com [bmtusa.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijtsrd.com [ijtsrd.com]
- 4. longdom.org [longdom.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
How to address Isomorellinol precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Isomorellinol precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium. This occurs because this compound is poorly soluble in the aqueous environment once the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including xanthones like this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO. |
Issue: this compound Precipitates Over Time During Incubation
Question: My this compound-containing media is clear initially, but I observe a precipitate in the wells of my culture plate after several hours or days of incubation. What is happening?
Answer: Time-dependent precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or be metabolized by the cells over time, leading to less soluble byproducts. | There is limited public data on the stability of this compound in cell culture. If instability is suspected, consider reducing the incubation time if the experimental design allows. |
| Interaction with Media Components | This compound may interact with proteins (e.g., in fetal bovine serum), salts, or other components in the media, forming insoluble complexes. | Try reducing the serum percentage in your media, being mindful of the impact on cell health. Test the compound's stability in your specific cell culture medium over the intended experiment duration. |
| Evaporation | Evaporation of media from culture plates can increase the concentration of this compound and other components, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound.[1] this compound is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone; however, these are generally not compatible with cell culture. For cell-based assays, high-purity, sterile DMSO is recommended.
Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A2: You can perform a solubility test. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration of this compound that remains in solution under your specific experimental conditions.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: While specific, comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, based on its known anticancer and apoptosis-inducing activities, the effective concentration is likely to be in the low micromolar (µM) to nanomolar (nM) range. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Gentle warming of the DMSO stock solution to 37°C and brief vortexing can aid in dissolving this compound.[2] Sonication can also be used, but caution should be exercised as it can potentially degrade the compound. Always start with gentle methods.
Q5: What should I do if I see a precipitate in my frozen DMSO stock solution of this compound?
A5: Precipitation in a frozen DMSO stock can occur due to the absorption of atmospheric moisture by DMSO, which reduces its solvating power for hydrophobic compounds. Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the precipitate. If it does not redissolve, it is best to prepare a fresh stock solution. To minimize this issue, aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound and add the calculated volume of DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 546.6 g/mol , dissolve 5.47 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (the same formulation used in your experiments)
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 1 µL of each DMSO dilution to 199 µL of media to achieve a 1:200 dilution and a final DMSO concentration of 0.5%.
-
Include a control well with DMSO only (no this compound).
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points. You can also measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
-
Quantitative Data
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Poorly soluble (exact limit not published) |
| Cell Culture Media + 0.1% DMSO | To be determined experimentally |
| Cell Culture Media + 0.5% DMSO | To be determined experimentally |
Table 2: Example Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines
(This is a template table. Values should be determined experimentally.)
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |
| e.g., HuCCT1 | Cholangiocarcinoma | 48 | Determine Experimentally |
| e.g., HeLa | Cervical Cancer | 48 | Determine Experimentally |
| e.g., MCF-7 | Breast Cancer | 48 | Determine Experimentally |
| e.g., A549 | Lung Cancer | 48 | Determine Experimentally |
Signaling Pathways and Experimental Workflows
This compound has been reported to induce apoptosis in cholangiocarcinoma cells by increasing the Bax/Bcl-2 protein expression ratio.[3] This suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Overcoming Isomorellinol Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Isomorellinol in their cancer research and may be encountering or anticipating issues with cellular resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to methodically investigate and potentially overcome resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in cancer cells?
A1: this compound, a xanthone (B1684191) compound, has been shown to induce apoptosis in cancer cells, such as cholangiocarcinoma lines. Its primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death. Additionally, this compound has been observed to decrease the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells and contributes to treatment resistance.[1][2][3]
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanism of action, resistance is likely to arise from alterations in the apoptotic pathway. Potential mechanisms include:
-
Alterations in Bcl-2 family proteins: Upregulation of anti-apoptotic proteins (like Bcl-2, Bcl-xL, Mcl-1) or downregulation/mutation of pro-apoptotic proteins (like Bax, Bak) can make cells more resistant to apoptosis-inducing agents.[4][5][6][7]
-
Upregulation of survivin: Increased expression of survivin can inhibit caspase activation, a critical step in the execution phase of apoptosis, thereby conferring resistance.[1][2][3][8][9]
-
Activation of pro-survival signaling pathways: Pathways such as PI3K/Akt and MAPK can promote cell survival and inhibit apoptosis, and their upregulation can counteract the effects of this compound.[10]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11]
-
Alterations in drug metabolism: Cancer cells may develop the ability to metabolize this compound into an inactive form more efficiently.[12]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a cell viability assay, such as the MTT assay.
Troubleshooting Guides
Problem: Decreased or loss of this compound efficacy in a previously sensitive cancer cell line.
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of this compound for both the parental and the suspected resistant cell lines using an MTT assay. A significant increase in IC50 confirms resistance.
-
Investigate Apoptotic Pathway Alterations:
-
Bcl-2 Family Proteins: Use Western blotting to compare the expression levels of Bcl-2 and Bax in sensitive and resistant cells. A decreased Bax/Bcl-2 ratio in resistant cells is a likely indicator of resistance.
-
Survivin Expression: Analyze survivin protein levels via Western blot. Upregulation in the resistant line suggests its involvement in the resistance mechanism.
-
-
Assess Drug Efflux: Use a functional assay with a fluorescent substrate (e.g., Rhodamine 123 for P-gp) to determine if there is increased efflux activity in the resistant cells.
-
Consider Combination Therapy: If a specific resistance mechanism is identified, consider co-treating with an inhibitor of that pathway. For example, if Bcl-2 is upregulated, a Bcl-2 inhibitor could be used to resensitize the cells to this compound.
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Cell Line Integrity: Ensure the cell line has not been contaminated (e.g., with mycoplasma) or undergone significant phenotypic drift. Periodically perform cell line authentication.
-
Compound Stability: Prepare fresh stock solutions of this compound and ensure proper storage to prevent degradation.
-
Assay Conditions: Standardize cell seeding density, treatment duration, and other assay parameters to ensure reproducibility.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold Change |
| Parental (Sensitive) | 5.2 ± 0.8 | 1.0 |
| Resistant Subline | 48.7 ± 3.5 | 9.4 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental (Sensitive) - Relative Expression | Resistant Subline - Relative Expression | Method of Detection |
| Bcl-2 | 1.0 | 3.5 | Western Blot |
| Bax | 1.0 | 0.4 | Western Blot |
| Bax/Bcl-2 Ratio | 1.0 | 0.11 | Calculated |
| Survivin | 1.0 | 4.2 | Western Blot |
| P-glycoprotein | 1.0 | 1.2 | Western Blot |
Experimental Protocols
MTT Cell Viability Assay
-
Objective: To determine the IC50 of this compound and assess cell viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14][15]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[16][17][18][19]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Western Blot for Bcl-2, Bax, and Survivin
-
Objective: To analyze the expression levels of key apoptosis-related proteins.
-
Methodology:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
-
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Targeting Survivin: Now I Become Death, the Destroyer of Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Nanoparticle-mediated inhibition of survivin to overcome drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting survivin overcomes drug resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Best practices for handling and disposal of Isomorellinol
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, disposal, and experimental use of Isomorellinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a caged xanthone, a type of natural compound. In research, it is primarily investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, particularly in cholangiocarcinoma (bile duct cancer) cell lines.[1][2]
Q2: What are the main hazards associated with this compound?
According to the Safety Data Sheet (SDS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).
-
Causes skin irritation (Skin irritation, Category 2).
-
Toxic to aquatic life with long-lasting effects (Short-term and long-term aquatic hazard, Category 2).[3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.[4]
Q4: How should I store this compound?
This compound should be stored in a tightly closed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it refrigerated or frozen. If you prepare stock solutions, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[3]
Q5: How do I properly dispose of this compound waste?
All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions, must be treated as hazardous waste. It should be collected in dedicated, clearly labeled, and leak-proof containers. Disposal procedures must comply with local, state, and federal regulations for hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][4]
Troubleshooting Guides
Sulforhodamine B (SRB) Assay for Cell Viability
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension gently and thoroughly between pipetting into each well. Use a multichannel pipette for consistency.
-
-
Possible Cause: "Edge effect" in multi-well plates, where wells on the edge of the plate evaporate more quickly.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain a humid environment across the plate.
-
-
Possible Cause: Inconsistent washing steps.
Issue: Low signal or poor sensitivity.
-
Possible Cause: Suboptimal cell seeding density.
-
Possible Cause: Cell detachment during the assay.
-
Possible Cause: Incomplete solubilization of the dye.
-
Solution: After adding the Tris base solution, ensure the plate is shaken adequately on an orbital shaker for at least 10 minutes to completely dissolve the protein-bound dye.[6]
-
Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3, Bax/Bcl-2)
Issue: No or weak signal for the target protein.
-
Possible Cause: Low protein concentration in the sample.
-
Possible Cause: Inefficient protein transfer from the gel to the membrane.
-
Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage; smaller proteins transfer faster, while larger proteins require more time.
-
-
Possible Cause: Inappropriate antibody concentration or incubation time.
Issue: High background or non-specific bands.
-
Possible Cause: Inadequate blocking of the membrane.
-
Possible Cause: Antibody concentration is too high.
-
Solution: Reduce the concentration of the primary and/or secondary antibodies.
-
-
Possible Cause: Insufficient washing.
Quantitative Data
| Property | Data | Source |
| Molecular Formula | C₃₃H₃₈O₇ | [3] |
| Molecular Weight | 546.66 g/mol | [3] |
| Appearance | Solid | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage Temperature | -20°C for long-term storage | [3] |
| Stability in Solution | Stock solutions in DMSO at -20°C are usable for up to two weeks. | [3] |
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound using the Sulforhodamine B (SRB) Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on an adherent cancer cell line (e.g., cholangiocarcinoma cells).
Materials:
-
This compound
-
Adherent cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium at the same concentration as in the highest this compound treatment).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate the plate at 4°C for 1 hour.[6]
-
-
Washing:
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[7]
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[7]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound | CAS:149655-53-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. CAS 149655-53-8 | this compound [phytopurify.com]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Mitigating Off-Target Effects of Isomorellinol in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Isomorellinol in cellular models. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a xanthone (B1684191) with demonstrated anticancer properties, particularly in cholangiocarcinoma cells.[1] Its primary on-target effects include the induction of apoptosis through the modulation of key regulatory proteins. Specifically, this compound has been shown to increase the pro-apoptotic to anti-apoptotic protein ratio by upregulating Bax and downregulating Bcl-2.[1] It also decreases the expression of survivin, an inhibitor of apoptosis protein.[1]
Q2: What are the potential off-target effects of this compound?
Currently, there is limited specific information in the scientific literature detailing the off-target effects of this compound. However, like many natural product-derived small molecules, it has the potential to interact with multiple cellular proteins beyond its intended targets. Given its known modulation of the p38 MAPK and NF-κB signaling pathways, it is plausible that this compound could have off-target interactions with other kinases or components of inflammatory signaling cascades.
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is crucial for validating experimental findings. A multi-pronged approach is recommended:
-
Dose-response analysis: A hallmark of off-target effects is a discrepancy between the concentration required to engage the intended target and the concentration that produces the observed phenotype. If a cellular effect is only observed at concentrations significantly higher than those required to modulate the Bax/Bcl-2 ratio, it may be an off-target effect.
-
Use of structural analogs: If available, testing a structurally similar but biologically inactive analog of this compound can be informative. If the analog produces the same phenotype, it is likely an off-target effect.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce the expression of the intended target (e.g., specific components of the apoptotic machinery) can help determine if the observed phenotype is dependent on that target. If the phenotype persists after target knockdown, it is likely an off-target effect.
-
Rescue experiments: Overexpressing the target protein might rescue the phenotype induced by this compound, confirming an on-target effect.
Q4: What are some general strategies to mitigate off-target effects of small molecules like this compound?
Several strategies can be employed to minimize off-target effects in cellular experiments:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-target proteins.
-
Optimize treatment duration: Shortening the exposure time of cells to this compound can reduce the likelihood of off-target effects accumulating over time.
-
Employ orthogonal validation methods: Confirm key findings using multiple, independent experimental approaches that measure different aspects of the same biological process.
-
Consider target identification studies: If off-target effects are suspected to be significant, advanced proteomics techniques can be used to identify the unintended binding partners of this compound.
Troubleshooting Guides
Guide 1: Unexpected or Excessive Cell Death
Issue: You observe a higher-than-expected level of cell death, or a mode of cell death that does not appear to be apoptosis (e.g., necrosis), especially at higher concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a detailed dose-response curve and compare the IC50 for cell viability with the EC50 for on-target modulation (e.g., Bax/Bcl-2 ratio). | If the IC50 for toxicity is significantly lower than the EC50 for the on-target effect, off-target toxicity is likely. |
| Analyze markers for different cell death pathways (e.g., Annexin V/PI staining for apoptosis vs. necrosis). | This compound should primarily induce apoptosis. A significant increase in necrotic cells suggests off-target effects. | |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1%). | The vehicle control should show no significant toxicity. |
| Compound precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Determine the solubility limit in your specific medium. | The compound should be fully dissolved to ensure accurate concentration and avoid physical stress on cells. |
Guide 2: Inconsistent On-Target Effect
Issue: You observe high variability in the on-target effects of this compound (e.g., inconsistent changes in Bax/Bcl-2 ratio or survivin expression) between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular heterogeneity | Ensure consistent cell passage number and confluency at the time of treatment. | Reduced variability in the baseline expression of target proteins. |
| Reagent instability | Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light and at the recommended temperature). | Consistent potency of the compound across experiments. |
| Inaccurate pipetting | Use calibrated pipettes and perform serial dilutions carefully. | More reproducible dose-response curves. |
| Assay timing | Perform a time-course experiment to determine the optimal time point for observing the maximal on-target effect. | Identification of a consistent time window for downstream analysis. |
Experimental Protocols
Protocol 1: Western Blot for Bax/Bcl-2 Ratio and Survivin Expression
This protocol details the steps for quantifying the protein expression levels of Bax, Bcl-2, and survivin in this compound-treated cells.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bax, Bcl-2, and survivin to the loading control. Calculate the Bax/Bcl-2 ratio.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol is for visualizing the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound or a known NF-κB activator (e.g., TNF-α) as a positive control.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.[2][3][4]
Protocol 3: p38 MAPK Phosphorylation Assay (Western Blot)
This protocol assesses the activation status of the p38 MAPK pathway.
-
Cell Treatment and Lysis: Treat cells with this compound and/or a p38 activator (e.g., anisomycin). Lyse the cells as described in Protocol 1.
-
Western Blotting: Perform SDS-PAGE and Western blotting as in Protocol 1, using primary antibodies against phosphorylated-p38 (p-p38) and total p38 MAPK.[5][6][7]
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-p38 to total p38 to determine the level of p38 MAPK activation.[5][6][7]
Protocol 4: Off-Target Identification using Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis to identify proteins that are stabilized or destabilized by this compound.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on On-Target and Off-Target Markers
| This compound (µM) | Bax/Bcl-2 Ratio (Fold Change) | Survivin Expression (Fold Change) | p-p38/Total p38 (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 100 |
| 0.1 | 1.5 | 0.8 | 0.9 | 98 |
| 1 | 3.2 | 0.5 | 0.6 | 95 |
| 10 | 5.8 | 0.2 | 0.3 | 70 |
| 50 | 6.1 | 0.1 | 0.2 | 30 |
Table 2: Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential Cause | Suggested Validation Experiment |
| Cell cycle arrest at G2/M | On-target effect related to apoptosis or off-target effect on cell cycle machinery. | Analyze expression of key cell cycle regulators (e.g., cyclins, CDKs). |
| Changes in cell morphology unrelated to apoptosis | Off-target effects on the cytoskeleton. | Stain for cytoskeletal components like actin and tubulin. |
| Activation of an unexpected signaling pathway | Off-target kinase inhibition or activation. | Perform a kinase inhibitor profiling screen or a phospho-proteomics analysis. |
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nuclear factor-κB (NF-κB) nuclear translocation assay [bio-protocol.org]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
Validation & Comparative
Validating the Anticancer Effects of Isomorellinol in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer effects of Isomorellinol, a natural xanthone (B1684191) derived from Garcinia hanburyi, in the context of preclinical animal models. Due to the limited availability of in vivo data specifically for this compound, this guide leverages findings from a closely related compound, forbesione (B1256395), also isolated from Garcinia hanburyi, to project the potential efficacy and mechanistic pathways of this compound in an animal model of cholangiocarcinoma (CCA).
Comparative Analysis of Anticancer Efficacy
While direct comparative studies of this compound against standard chemotherapeutic agents in animal models are not yet available in published literature, we can extrapolate potential in vivo efficacy from studies on forbesione. A study on forbesione in a hamster model of cholangiocarcinoma provides a valuable surrogate for understanding the potential of this compound.
Table 1: Comparison of Anticancer Effects in a Cholangiocarcinoma Animal Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Mechanism of Action | Key Molecular Targets |
| Forbesione (as a proxy for this compound) | 5 mg/kg/day (intratumoral injection) | Significant suppression of tumor growth | Induces S-phase cell cycle arrest and apoptosis | ↓ NF-κB/p65, ↓ Bcl-2, ↓ Survivin, ↑ IκB-α, ↑ Bax, ↑ Activated Caspase-3 & -9 |
| 5-Fluorouracil (5-FU) (Standard of Care) | Not directly compared in the same study | Standard cytotoxic effect | Inhibition of thymidylate synthase, leading to DNA synthesis disruption | Thymidylate Synthase |
| Cisplatin (Standard of Care) | Not directly compared in the same study | Standard cytotoxic effect | Forms DNA adducts, leading to apoptosis | DNA |
| Control (Vehicle) | N/A | Uninhibited tumor growth | N/A | N/A |
Note: The data for forbesione is derived from a study on hamster cholangiocarcinoma allografts and is used here as a predictive model for this compound due to their structural and source similarity.
Experimental Protocols
The following is a detailed methodology based on the in vivo study of forbesione, which can serve as a template for designing future animal studies with this compound.
1. Animal Model
-
Species: Male Syrian golden hamsters.
-
Cell Line: Ham-1 (hamster cholangiocarcinoma cell line).
-
Tumor Induction: Subcutaneous injection of Ham-1 cells into the flank of the hamsters.
2. Treatment Regimen
-
Test Compound: Forbesione (as a proxy for this compound).
-
Vehicle: A suitable vehicle for dissolving the compound (e.g., DMSO and polyethylene (B3416737) glycol).
-
Dosing: Intratumoral injection of forbesione at a concentration of 5 mg/kg of body weight daily for a specified period.
-
Control Group: Received intratumoral injections of the vehicle only.
3. Efficacy Evaluation
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Histopathological Analysis: At the end of the study, tumors were excised, weighed, and subjected to histopathological examination.
-
Immunohistochemistry: Tumor sections were stained for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Western Blot Analysis: Protein lysates from tumor tissues were analyzed by Western blotting to determine the expression levels of key signaling proteins (e.g., NF-κB, Bcl-2, Bax, caspases).
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound in Cancer Cells
This compound is reported to induce apoptosis in cholangiocarcinoma cells by modulating key signaling pathways that regulate cell survival and death.[1] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for validating the anticancer effects of a compound like this compound in an animal model.
Caption: Workflow for in vivo validation of anticancer compounds.
References
A Comparative Analysis of Isomorellinol and Other Xanthones in Cancer Research
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the efficacy of Isomorellinol, a potent xanthone, against other well-known members of its class, including α-mangostin and gambogic acid. This guide provides a quantitative comparison of their cytotoxic effects, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Xanthones, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological properties, particularly their potential as anticancer agents. This compound, a caged xanthone, has demonstrated notable efficacy in inducing programmed cell death, or apoptosis, in cancer cells. This guide aims to contextualize its performance by presenting it alongside data from other prominent xanthones.
Quantitative Efficacy Against Cholangiocarcinoma
A key aspect of this guide is the direct comparison of the cytotoxic activity of this compound, α-mangostin, and gambogic acid against cholangiocarcinoma (CCA) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a critical metric in this comparison.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | KKU-100 | 3.34 ± 0.12 | 72 | [1] |
| KKU-M139 | 2.71 ± 0.10 | 72 | [1] | |
| KKU-M156 | 2.26 ± 0.05 | 72 | [1] | |
| Chang (normal liver cells) | 74.19 ± 0.39 | 72 | [1] | |
| α-Mangostin | KKU-M214 | ~3.4 (1.36 µg/ml) | 48 | [2][3] |
| Gambogic Acid | KKU-100 | IC50 value presented | 24 | [4][5] |
| HuCCA-1 | IC50 value presented | 24 | [4][5] | |
| KKU-213 | IC50 value presented | 24 | [5] |
Note: Specific IC50 values for Gambogic Acid against CCA cell lines from the cited sources are presented in the original publications.
The data indicates that this compound exhibits potent cytotoxic effects against various CCA cell lines, with IC50 values in the low micromolar range.[1] Notably, its cytotoxicity is significantly higher in cancer cells compared to the normal Chang liver cell line, suggesting a degree of selectivity.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this guide includes detailed methodologies for the key experiments cited.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the xanthones were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound, α-mangostin, or gambogic acid for the indicated time periods (24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined from the dose-response curves.
Western Blot Analysis for Apoptosis-Related Proteins
To investigate the molecular mechanisms of apoptosis, the expression levels of key regulatory proteins were determined by Western blotting.
-
Cell Lysis: Cells treated with the respective xanthones were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for Bax, Bcl-2, survivin, cleaved caspase-3, and β-actin (as a loading control).
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers apoptosis in cholangiocarcinoma cells through the intrinsic, or mitochondrial, pathway. This involves the modulation of key apoptosis-regulating proteins. A visual representation of this signaling cascade is provided below.
The diagram illustrates that this compound promotes apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein (IAP) survivin, while promoting the pro-apoptotic protein Bax.[1] This shifts the balance towards apoptosis, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death. Specifically, the activation of caspase-9 and caspase-3 is a critical step in this process.[1]
This comparative guide underscores the potential of this compound as a promising candidate for further investigation in cancer therapy. The provided data and methodologies aim to facilitate future research and development in the field of xanthone-based anticancer drugs.
References
- 1. Synergistic effects of isomorellin and forbesione with doxorubicin on apoptosis induction in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. in Vitro and in Vivo Inhibitory Effects of α-Mangostin on Cholangiocarcinoma Cells and Allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Gambogic Acid and Piperine Synergistically Induce Apoptosis in Human Cholangiocarcinoma Cell via Caspase and Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Machinery: A Comparative Guide to the Cross-Validation of Isomorellinol's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Isomorellinol, a xanthone (B1684191) derived from Garcinia hanburyi, has demonstrated notable anticancer properties by inducing programmed cell death, or apoptosis, in cancer cells.[1] This guide provides a comprehensive cross-validation of its mechanism of action, comparing it with other compounds that induce apoptosis through similar pathways. We present key experimental data, detailed protocols for validation, and visual representations of the underlying signaling cascades to facilitate further research and drug development.
Comparative Analysis of Apoptosis-Inducing Agents
The primary mechanism of this compound involves the modulation of key proteins in the intrinsic apoptotic pathway. It increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and decreases the expression of survivin, an inhibitor of apoptosis protein.[1] This dual action shifts the cellular balance towards apoptosis. The following table compares this compound with other natural compounds that exhibit a similar mechanism of action.
| Compound | Chemical Class | Source | Key Mechanism of Action | Target Cancer Cells | Reference |
| This compound | Xanthone | Garcinia hanburyi | Increases Bax/Bcl-2 ratio, decreases survivin expression. | Cholangiocarcinoma | [1] |
| α-Mangostin | Xanthone | Garcinia mangostana | Induces apoptosis via the mitochondrial pathway, activating caspase-9 and -3. | Human promyelocytic leukemia (HL-60) | [2] |
| Garcinol | Polyisoprenylated benzophenone | Garcinia indica | Induces apoptosis through a caspase-dependent mechanism, mediated by NF-κB signaling. | Prostate and pancreatic cancer | [3] |
| Garcinielliptone G | Benzophenone | Garcinia subelliptica | Induces apoptosis via the mitochondria-dependent intrinsic pathway. | Acute leukemia | [4] |
| Garciniaxanthone I | Xanthone | Garcinia xanthochymus | Induces apoptosis via the mitochondrial pathway, increasing Bax and decreasing Bcl-2, Bcl-XL, Mcl-1, and survivin. | Human hepatocellular carcinoma (HepG2) | [5] |
Elucidating the Signaling Pathway of this compound
Based on current evidence, this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. While the direct upstream target of this compound is yet to be definitively identified, its downstream effects on Bax, Bcl-2, and survivin are well-documented. The following diagram illustrates the proposed signaling cascade.
Experimental Protocols for Mechanism Cross-Validation
To validate and compare the mechanism of action of this compound and its alternatives, the following standardized experimental protocols are recommended.
Western Blot Analysis for Apoptotic Proteins
This protocol is designed to quantify the expression levels of key apoptotic proteins such as Bax, Bcl-2, and survivin.
Materials:
-
Cancer cell line of interest (e.g., cholangiocarcinoma cells)
-
This compound and other test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
4-20% Tris-glycine precast gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or other compounds for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest cells and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-20% Tris-glycine gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. Calculate the Bax/Bcl-2 ratio.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds as described for the Western blot.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action, centered on the induction of apoptosis via modulation of the Bax/Bcl-2 ratio and survivin expression, is shared by several other natural compounds, providing a basis for comparative studies and structure-activity relationship analyses. The experimental protocols detailed in this guide offer a standardized approach to cross-validate these mechanisms.
Future research should focus on identifying the direct molecular target(s) of this compound to fully elucidate its upstream signaling pathway. This knowledge will be crucial for optimizing its therapeutic potential and for the rational design of more potent and selective analogues. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the safety and efficacy of this compound in a whole-organism context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Garcinielliptone G from Garcinia subelliptica Induces Apoptosis in Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Isomorellinol: A Potential Natural Alternative to Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the vast potential of natural compounds. Among these, Isomorellinol, a xanthone (B1684191) derived from the Garcinia hanburyi tree, has emerged as a promising candidate with potent anticancer properties. This guide provides a comparative analysis of this compound and traditional chemotherapy drugs, supported by experimental data, to offer insights into its potential as an alternative or adjunct therapeutic agent.
At a Glance: this compound vs. Traditional Chemotherapy
| Feature | This compound | Traditional Chemotherapy (e.g., Doxorubicin, Cisplatin, Paclitaxel) |
| Mechanism of Action | Induces apoptosis via the intrinsic (mitochondrial) pathway. | Varies: DNA damage, inhibition of DNA synthesis, microtubule disruption. |
| Key Molecular Targets | Increases Bax/Bcl-2 ratio, decreases survivin expression. | DNA, topoisomerases, tubulin. |
| Selectivity | Shows selective cytotoxicity against cancer cells compared to normal cells. | Generally non-selective, affecting rapidly dividing healthy cells. |
| Reported Side Effects | Preclinical data suggests lower toxicity to normal cells. | Myelosuppression, mucositis, nausea, neuropathy, cardiotoxicity. |
In-Depth Comparison: Efficacy and Mechanism of Action
Recent preclinical studies have highlighted the potential of this compound as a potent inducer of apoptosis in cancer cells, a mechanism of programmed cell death that is often dysregulated in malignancies. A key study investigated the effects of this compound on cholangiocarcinoma (CCA) cell lines, providing a direct comparison with the widely used chemotherapy drug, Doxorubicin.
Cytotoxicity: A Quantitative Look
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound and Doxorubicin in two CCA cell lines, KKU-100 and KKU-M156, as well as in normal peripheral blood mononuclear cells (PBMCs).
| Compound | Cell Line | IC50 (µg/mL)[1] |
| This compound | KKU-100 (CCA) | 1.20 ± 0.18 |
| KKU-M156 (CCA) | 1.52 ± 0.09 | |
| PBMCs (Normal) | >100 | |
| Doxorubicin | KKU-100 (CCA) | 0.45 ± 0.04 |
| KKU-M156 (CCA) | 0.38 ± 0.02 | |
| PBMCs (Normal) | >100 |
While Doxorubicin exhibited a lower IC50 in these specific cancer cell lines, both compounds demonstrated high selectivity, being significantly more toxic to cancer cells than to normal PBMCs[1]. This suggests a favorable therapeutic window for this compound.
The Apoptotic Pathway: A Tale of Two Mechanisms
Traditional chemotherapy drugs induce apoptosis through various mechanisms. For instance, Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell death. Cisplatin forms DNA adducts, triggering a DNA damage response that can lead to apoptosis. Paclitaxel , on the other hand, stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.
This compound employs a more targeted approach by activating the intrinsic, or mitochondrial, pathway of apoptosis[1]. This is a critical pathway controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Experimental Evidence: Unraveling the Molecular Cascade
Studies have shown that this compound treatment leads to:
-
Increased Bax/Bcl-2 Ratio: this compound significantly upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in balance is a critical trigger for the mitochondrial apoptotic pathway. Notably, this compound was found to be the most potent among four tested caged xanthones in increasing the Bax/Bcl-2 protein expression ratio in both KKU-100 and KKU-M156 cell lines[1].
-
Decreased Survivin Expression: Survivin is an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells and is associated with chemotherapy resistance. This compound treatment dramatically reduces the expression of survivin, further promoting apoptosis[1].
-
Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (effector), the executioners of apoptosis[1].
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols: A Guide for Replication
To facilitate further research and validation, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow:
References
Comparative Safety Analysis of Isomorellinol and Related Caged Xanthones
A detailed examination of the available preclinical safety data for Isomorellinol and its structural analog, Gambogic Acid, to guide researchers and drug development professionals.
This compound, a caged xanthone (B1684191) derived from the Garcinia hanburyi tree, has demonstrated potential as an anticancer agent by inducing apoptosis in cholangiocarcinoma cells. However, a comprehensive understanding of its safety profile is crucial for its further development as a therapeutic candidate. Due to the limited availability of direct safety and toxicity data for this compound, this guide provides a comparative analysis with its well-studied structural analog, Gambogic Acid. This comparison aims to offer a foundational understanding of the potential safety considerations for this class of compounds.
In Vitro Cytotoxicity: A Look at Cellular Safety
At present, there is a scarcity of published data detailing the cytotoxic effects of this compound on normal, non-cancerous cell lines. One study has indicated that this compound, among other caged xanthones, exhibits selective cytotoxicity towards cancer cells when compared to normal peripheral blood mononuclear cells (PBMCs); however, specific IC50 values were not provided.
In contrast, some in vitro cytotoxicity data is available for related compounds, offering a glimpse into the potential cellular safety of this chemical class. For instance, Acetyl Isogambogic Acid, another related xanthone, has been shown to have minimal toxic effects on normal mouse melanocytes at concentrations that are effective against melanoma cells. Furthermore, it did not exhibit toxicity towards human diploid fibroblasts (IMR90) or normal human breast epithelial cells (MCF10)[1].
Table 1: Summary of In Vitro Cytotoxicity Data for Caged Xanthones
| Compound | Normal Cell Line | Result |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | Selective cytotoxicity against cancer cells reported, but no quantitative data available. |
| Acetyl Isogambogic Acid | Normal Mouse Melanocytes | Minimal toxicity (10% at 0.1 µmol/L)[1]. |
| Human Diploid Fibroblasts (IMR90) | No toxic effect observed[1]. | |
| Normal Human Breast Cells (MCF10) | No toxic effect observed[1]. |
In Vivo Toxicity: Insights from Animal Studies
Comprehensive in vivo safety and toxicity studies for this compound have not yet been published. Therefore, data from its close analog, Gambogic Acid, is presented here to provide an initial assessment of potential in vivo effects. It is important to note that while structurally similar, the toxicological profiles of these compounds may differ.
Studies on Gambogic Acid have identified the liver and kidneys as the primary target organs for toxicity following repeated administration[2][3].
Table 2: Summary of In Vivo Toxicity Data for Gambogic Acid
| Parameter | Species | Route of Administration | Value |
| LD50 (Median Lethal Dose) | Mice | - | 45-96 mg/kg[2]. |
| NOAEL (No-Observed-Adverse-Effect Level) | Rats | Oral (13 weeks) | 60 mg/kg (administered every other day)[3]. |
| NOAEL (No-Observed-Adverse-Effect Level) | Dogs | Intravenous (13 weeks) | 4 mg/kg (administered every other day)[2]. |
Another related caged xanthone, Forbesione (B1256395), has been studied in a hamster model for its antitumor effects on cholangiocarcinoma. In this particular study, no side effects or toxicity were observed at the administered doses[4].
Experimental Protocols
Detailed experimental methodologies are essential for the interpretation and replication of scientific findings. The following are summaries of the protocols used in the key toxicity studies cited for Gambogic Acid.
Acute and Chronic Toxicity Studies of Gambogic Acid in Mice and Beagle Dogs
Objective: To determine the acute and chronic toxicity of Gambogic Acid.
Methodology:
-
Animals: Albino mice and Beagle dogs were used as the animal models.
-
Acute Toxicity (LD50 determination): The median lethal dose (LD50) of Gambogic Acid was determined in mice. The 95% confidence limit was also calculated.
-
Chronic Toxicity: Beagle dogs were administered Gambogic Acid via injection every other day for a total of 13 weeks.
-
Parameters Monitored: Histopathological examination and viscera parameter investigation were conducted after autopsy.
-
Outcome: The study identified the liver and kidney as the target organs for toxicity and established an innocuous dose in dogs[2].
Chronic Toxicity Study of Gambogic Acid in Rats
Objective: To evaluate the chronic toxicity of Gambogic Acid in Sprague-Dawley rats.
Methodology:
-
Animals: Sprague-Dawley rats were used.
-
Administration: Gambogic Acid was administered orally at dosages of 30, 60, and 120 mg/kg once every other day for 13 weeks.
-
Parameters Monitored: The study included the assessment of general body parameters, hematological and serum biochemistry, as well as histopathological and viscera examination.
-
Outcome: The study confirmed that high doses of Gambogic Acid over a prolonged period can cause damage to the kidney and liver and established a no-observed-adverse-effect level (NOAEL) in rats[3].
Signaling Pathways and Mechanisms of Toxicity
The majority of research on the signaling pathways of caged xanthones has focused on their anticancer mechanisms, primarily the induction of apoptosis. These pathways include the mitochondrial-dependent pathway, characterized by changes in the Bax/Bcl-2 ratio, and the death receptor pathway.
While the precise signaling pathways mediating the toxicity of these compounds in normal cells are not well-elucidated, it is plausible that at higher concentrations, the pro-apoptotic mechanisms observed in cancer cells could also be activated in healthy cells, leading to off-target toxicity. Further research is needed to specifically investigate the molecular mechanisms of toxicity for this compound and related compounds in non-cancerous tissues.
Below is a generalized workflow for assessing the safety profile of a novel compound like this compound, based on standard preclinical toxicology practices.
Caption: A generalized workflow for preclinical safety assessment of a novel compound.
Conclusion
For researchers and drug development professionals, it is imperative that comprehensive in vitro cytotoxicity studies on a panel of normal human cell lines and in vivo acute and repeated-dose toxicity studies in relevant animal models are conducted for this compound to establish its therapeutic index and to fully characterize its safety profile before it can be considered for clinical investigation.
References
- 1. Preclinical Studies of Celastrol and Acetyl Isogambogic Acid in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of forbesione isolated from Garcinia hanburyi on cholangiocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antitumor effects and mechanisms of traditional Chinese medicine gamboge: A review [frontiersin.org]
- 4. Synergistic Effect of Forbesione From Garcinia hanburyiin Combination with 5-Fluorouracil on Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isomorellinol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle isomorellinol with appropriate personal protective equipment (PPE). Given the absence of specific toxicity data, treating the substance as potentially hazardous is a prudent measure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). |
| Eye/Face Protection | Use safety goggles or a face shield.[1] |
| Body Protection | Wear a laboratory coat.[1] |
Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines a general, step-by-step approach for the disposal of this compound waste in a laboratory setting. This procedure should be adapted to comply with the specific regulations of your institution's Environmental Health and Safety (EHS) department.[1]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., glassware, syringes, gloves), and solutions, must be segregated as hazardous waste.[1]
-
Clearly label a dedicated waste container with "this compound Hazardous Waste" and include any other components of the waste stream. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]
-
-
Containerization:
-
Use a dedicated, clearly labeled, and leak-proof container for this compound waste.[1]
-
The container must be chemically compatible with this compound and any solvents used.
-
Ensure the container is tightly sealed to prevent spills or the release of vapors.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and accessible only to authorized personnel.
-
-
Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Operational Guide for Handling Isomorellinol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isomorellinol. The following procedures are based on best practices for handling potent cytotoxic compounds. This compound is a xanthone (B1684191) with anticancer properties; therefore, it should be handled with extreme care to minimize exposure.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound (CAS 149655-53-8) is not publicly available, its classification as a cytotoxic agent necessitates stringent safety protocols. All personnel must be trained on the potential hazards and the procedures outlined below before handling the compound.
Summary of Assumed Hazards and Required PPE
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Contact & Dermal | Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, punctured, or torn. |
| Lab Coat: Wear a disposable, solid-front gown with tight-fitting cuffs. Do not wear outside the designated handling area. | |
| Inhalation | Respirator: Use a NIOSH-approved N95 or higher respirator when handling the powder form outside of a containment device. |
| Eye & Face | Eye Protection: ANSI-approved safety goggles or a full-face shield must be worn to protect against splashes and airborne particles. |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step protocol is mandatory to ensure personnel safety and prevent contamination.
Experimental Protocol: Handling and Preparation of this compound
-
Designated Area: All handling of this compound, especially the solid compound, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment glove box, to prevent aerosolization. The work area should be clearly labeled with a "Cytotoxic Agent" warning sign.
-
Pre-Handling Preparation:
-
Assemble all necessary materials (vials, solvents, pipettes, waste containers) before bringing this compound into the containment area.
-
Don all required PPE as specified in the table above. Ensure the outer gloves are pulled over the cuffs of the lab coat.
-
-
Weighing and Reconstitution:
-
Handle the solid form of this compound on a tared weigh paper or within a disposable weigh boat.
-
Carefully add solvent to the solid to minimize dust generation. A plastic-backed absorbent liner should be placed on the work surface to contain any potential spills.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the containment area with a deactivating solution (e.g., a high-pH solution or a commercial decontamination agent), followed by a rinse with 70% ethanol.
-
Carefully doff PPE, removing the outer gloves first, followed by the gown and then the inner gloves, to avoid re-contaminating hands.
-
Wash hands thoroughly with soap and water after completing the work and removing all PPE.
-
Disposal Plan
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol
-
Waste Identification: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, weigh boats).
-
All used PPE (gloves, gowns, masks).
-
Contaminated cleaning materials (absorbent pads, wipes).
-
-
Containerization:
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general lab traffic.
-
Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste management service.
-
The primary method for the destruction of cytotoxic compounds is high-temperature incineration.[2] This ensures the complete breakdown of the hazardous material.
-
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
